molecular formula C4H3NO2 B056818 Oxazole-4-carbaldehyde CAS No. 118994-84-6

Oxazole-4-carbaldehyde

Número de catálogo: B056818
Número CAS: 118994-84-6
Peso molecular: 97.07 g/mol
Clave InChI: JBWIIXBEPINWPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxazole-4-carbaldehyde is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive aldehyde group positioned on the 4-carbon of the oxazole core, a privileged scaffold known for its diverse biological activities. The aldehyde functionality serves as a critical handle for further synthetic elaboration, enabling facile derivatization through condensation reactions (e.g., to form Schiff bases), nucleophilic addition, and reductive amination to generate novel chemical libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-1-4-2-7-3-5-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWIIXBEPINWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558429
Record name 1,3-Oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118994-84-6
Record name 1,3-Oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxazolecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Oxazole-4-carbaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, aimed at professionals in research and development.

Chemical Properties and Structure

This compound, with the IUPAC name 1,3-oxazole-4-carbaldehyde, is a solid at room temperature.[1][2] Its chemical structure consists of a five-membered oxazole ring with a carbaldehyde group at the 4-position.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₃NO₂[3]
Molecular Weight 97.07 g/mol [2][3]
Melting Point 57-61 °C[1][3]
Boiling Point 184.7±13.0 °C (Predicted)[1][3]
Density 1.258±0.06 g/cm³ (Predicted)[1][3]
Flash Point 65.5 °C[3]
Solubility Soluble in DMSO and methanol.[4]
Table 2: Structural Identifiers for this compound
IdentifierValueReference(s)
IUPAC Name 1,3-oxazole-4-carbaldehyde[1]
SMILES String O=Cc1cocn1[2][5]
InChI Key JBWIIXBEPINWPB-UHFFFAOYSA-N[1][2]
CAS Number 118994-84-6[2][3]

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopy Characteristic Peaks/Signals
¹H NMR Aldehyde proton (CHO): δ 9.8-10.0 ppm (s); Oxazole ring protons: δ 8.0-9.0 ppm.
¹³C NMR Carbonyl carbon (C=O): δ 185-195 ppm; Oxazole ring carbons: δ 120-160 ppm.
IR Spectroscopy C=O stretch (aldehyde): ~1700-1720 cm⁻¹; C=N stretch (oxazole): ~1650 cm⁻¹; C-O-C stretch (oxazole): ~1100-1200 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 97.02. Common fragmentation patterns may involve the loss of CO (m/z = 69) and HCN (m/z = 70).

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common and efficient method for the synthesis of this compound is the Swern oxidation of 4-oxazolemethanol.[1][6] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

Materials:

  • 4-Oxazolemethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.0-2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15-20 minutes.

  • Alcohol Addition: Dissolve 4-oxazolemethanol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30-45 minutes at this temperature.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding a 10% aqueous citric acid solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Oxalyl Chloride in anhydrous DCM at -78°C B Add anhydrous DMSO in DCM dropwise A->B Activator formation C Add 4-Oxazolemethanol in DCM dropwise at -78°C B->C Formation of alkoxysulfonium salt D Add Triethylamine dropwise and warm to RT C->D Elimination to aldehyde E Quench with 10% Citric Acid D->E F Extract with DCM E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4, Filter, Concentrate G->H I Purify by Column Chromatography H->I Ugi_Reaction_Workflow cluster_components Four Components cluster_reaction Reaction Cascade Amine Cbz-(R)-indanylglycine (Amine Component) Imine Iminium Ion Formation Amine->Imine Aldehyde This compound (Carbonyl Component) Aldehyde->Imine Acid D-alloisoleucine methyl ester HCl (Carboxylic Acid Component) Mumm Mumm Rearrangement Acid->Mumm Isonitrile 2-Benzyloxyphenylisonitrile (Isonitrile Component) Attack Nucleophilic Attack by Isonitrile Isonitrile->Attack Imine->Attack Attack->Mumm Product Linear Peptide Precursor of Retosiban Mumm->Product Drug_Discovery_Workflow Start This compound Scaffold MCR Multicomponent Reaction (MCR) (e.g., Ugi, Passerini) Start->MCR Library Library of Diverse Oxazole Derivatives MCR->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Active Compounds Candidate Drug Candidate Lead->Candidate

References

The Multifaceted Biological Activities of Oxazole-4-Carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the diverse family of oxazole-containing molecules, oxazole-4-carbaldehyde derivatives have emerged as a particularly promising class of compounds with significant therapeutic potential. Their inherent reactivity and versatile chemical nature make them attractive starting points for the synthesis of novel drug candidates. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. The aldehyde functional group at the 4-position serves as a crucial handle for synthetic modifications, allowing for the generation of diverse libraries of compounds with enhanced potency and selectivity.

Recent studies have highlighted that the anticancer mechanism of oxazole derivatives often involves the inhibition of critical cellular targets such as STAT3 and tubulin.[1][2] The inhibition of STAT3, a key signaling protein involved in cancer cell survival and proliferation, and the disruption of microtubule formation by binding to tubulin, can ultimately lead to apoptotic cell death in cancerous cells.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative oxazole derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of their anticancer potency.

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
Oxazole Derivative 1 HeLa (Cervical Cancer)60.2[3]
Oxazolo[5,4-d]pyrimidine 3g HT29 (Colon Adenocarcinoma)58.44[4]
Oxazolo[5,4-d]pyrimidine 3e A549 (Lung Adenocarcinoma)28.31[4]
Oxazolo[5,4-d]pyrimidine 3f A549 (Lung Adenocarcinoma)29.15[4]
AMK OX-8 A549 (Lung Adenocarcinoma)25.04[5]
AMK OX-9 A549 (Lung Adenocarcinoma)20.73[5]
AMK OX-11 A549 (Lung Adenocarcinoma)45.11[5]
AMK OX-12 A549 (Lung Adenocarcinoma)41.92[5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains. The structural diversity that can be achieved through modifications of the this compound core allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The table below presents the MIC values of selected oxazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Thiazolyl-1,3,4-oxadiazole 5a S. aureus25[6]
Thiazolyl-1,3,4-oxadiazole 5e S. aureus25[6]
Thiazolyl-1,3,4-oxadiazole 5a A. niger25[6]
Thiazolyl-1,3,4-oxadiazole 5e A. niger25[6]
Furan-oxadiazole derivative Staphylococcal strains4 - 32[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Certain oxazole derivatives have exhibited significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[8][9][10]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of representative oxazole derivatives in the carrageenan-induced paw edema model.

Compound IDDoseInhibition of Edema (%)Reference
Oxadiazole Derivative 10b 20 mg/kg57.5[11]
Oxadiazole Derivative 13b 20 mg/kg62.3[11]
Oxadiazole Derivative Ox-6f 10 mg/kg79.83[12]
Pyrazole Derivative K-3 100 mg/kg52.0[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of scientific research. This section outlines the general methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures in the literature.

Synthesis of 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehydes

A common synthetic route to 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes involves the condensation of an appropriate aromatic aldehyde with an α-amino ketone followed by cyclization and formylation.[14]

General Procedure:

  • Step 1: Synthesis of 2-aryl-5-methyl-1,3-oxazole. A mixture of an aryl aldehyde (1.0 eq) and 1-aminopropan-2-one hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium acetate) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-aryl-5-methyl-1,3-oxazole.

  • Step 2: Formylation. The 2-aryl-5-methyl-1,3-oxazole (1.0 eq) is dissolved in a suitable solvent (e.g., dimethylformamide, DMF). A formylating agent, such as phosphorus oxychloride (POCl3), is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a specified period. After completion, the reaction is quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the desired 2-aryl-5-methyl-1,3-oxazole-4-carbaldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5][15][16]

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19]

Procedure:

  • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[8][9][10]

Procedure:

  • Animals (typically rats or mice) are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups.

  • The test compounds are administered orally or intraperitoneally at various doses.

  • After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce inflammation and edema.

  • The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema in the treated groups is calculated by comparing the paw volume with that of the control group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate a putative anticancer signaling pathway targeted by oxazole derivatives and a general workflow for their synthesis and biological evaluation.

Caption: Putative anticancer mechanism of this compound derivatives.

experimental_workflow cluster_assays Biological Assays start Synthesis of this compound Derivatives purification Purification & Characterization (Chromatography, NMR, MS) start->purification bio_screening Biological Screening purification->bio_screening anticancer Anticancer Assays (e.g., MTT) bio_screening->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) bio_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced Edema) bio_screening->anti_inflammatory data_analysis Data Analysis (IC50, MIC, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

References

The Core of Heterocyclic Synthesis: A Technical Guide to Oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbaldehyde is a pivotal building block in the field of heterocyclic chemistry, offering a versatile scaffold for the synthesis of a wide array of more complex molecules. Its unique electronic properties and the reactivity of the aldehyde functional group make it an invaluable tool in medicinal chemistry and drug discovery. The oxazole ring itself is a key structural motif in numerous natural products and synthetic pharmaceuticals, prized for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[1] This technical guide provides an in-depth overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the construction of diverse heterocyclic systems and its relevance in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties
PropertyValueReference
CAS Number 118994-84-6[1]
Molecular Formula C₄H₃NO₂[1]
Molecular Weight 97.07 g/mol [1]
Appearance Solid[1]
Melting Point 57-61 °C[1]
Spectroscopic Data

While a publicly available, comprehensive set of experimentally-derived spectra for the parent this compound is limited, the following table provides predicted and typical spectroscopic characteristics based on known data for structurally similar oxazole derivatives.[2][3]

SpectroscopyPredicted/Typical Data
¹H NMR δ ~9.9-10.0 ppm (s, 1H, CHO), δ ~8.4-8.5 ppm (s, 1H, H5), δ ~8.2-8.3 ppm (s, 1H, H2)
¹³C NMR δ ~185-190 ppm (CHO), δ ~150-155 ppm (C2), δ ~140-145 ppm (C4), δ ~130-135 ppm (C5)
IR (KBr, cm⁻¹) ~3100-3150 (C-H stretch, aromatic), ~1690-1710 (C=O stretch, aldehyde), ~1550-1600 (C=N stretch), ~1100-1150 (C-O-C stretch)
Mass Spec (EI) M⁺ at m/z 97, with fragmentation patterns corresponding to the loss of CO and HCN.[4]

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the oxidation of the corresponding 4-(hydroxymethyl)oxazole.

Synthesis of this compound start 4-(Hydroxymethyl)oxazole reagent Oxidizing Agent (e.g., MnO₂, PCC) start->reagent Oxidation product This compound reagent->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 4-(Hydroxymethyl)oxazole

This protocol provides a general procedure for the oxidation of a 4-(hydroxymethyl)oxazole to the corresponding this compound.[1]

Materials:

  • 4-(Hydroxymethyl)oxazole derivative (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq) or Pyridinium Chlorochromate (PCC) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Silica Gel for column chromatography

  • Celatom® or a similar filter aid

Procedure:

  • To a stirred solution of the 4-(hydroxymethyl)oxazole in anhydrous DCM, add the oxidizing agent (e.g., MnO₂) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celatom® to remove the solid oxidant.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Expected Yield: 60-85%

Role in Heterocyclic Chemistry: A Versatile Aldehyde

The aldehyde functionality of this compound is a gateway to a vast array of other heterocyclic systems through various classical organic reactions.

Reactions of this compound cluster_reactions Key Reactions cluster_products Resulting Heterocyclic Scaffolds O4C This compound wittig Wittig Reaction (+ Ylide) O4C->wittig knoevenagel Knoevenagel Condensation (+ Active Methylene Compound) O4C->knoevenagel pyrazole Pyrazole Synthesis (+ Hydrazine) O4C->pyrazole pyrimidine Pyrimidine Synthesis (+ Guanidine) O4C->pyrimidine dihydropyridine Hantzsch Dihydropyridine Synthesis (+ β-Ketoester, NH₃) O4C->dihydropyridine alkene Oxazolyl-alkenes wittig->alkene cyanoacrylate Oxazolyl-cyanoacrylates knoevenagel->cyanoacrylate pyrazole_prod Oxazolyl-pyrazoles pyrazole->pyrazole_prod pyrimidine_prod Oxazolyl-pyrimidines pyrimidine->pyrimidine_prod dihydropyridine_prod Oxazolyl-dihydropyridines dihydropyridine->dihydropyridine_prod

Caption: Key reactions of this compound.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds is a facile method for the formation of C-C double bonds, leading to various functionalized alkenes.[5]

Experimental Protocol (General):

  • In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of oxazolyl-substituted alkenes with good control over the geometry of the double bond.[6]

Experimental Protocol (General):

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Synthesis of Oxazolyl-Pyrazoles

The reaction of this compound with hydrazine derivatives is a classical approach to the synthesis of 4-(oxazol-4-yl)pyrazoles.[7]

Experimental Protocol (General):

  • First, perform a Knoevenagel condensation of this compound with a β-dicarbonyl compound (e.g., acetylacetone) to form an α,β-unsaturated dicarbonyl intermediate.

  • Dissolve the intermediate in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (1.0-1.1 eq).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and if a solid precipitates, collect it by filtration.

  • If no solid forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

Synthesis of Oxazolyl-Pyrimidines

This compound can be used to construct pyrimidine rings, for example, by reaction with guanidine.

Experimental Protocol (General):

  • A plausible route involves the initial formation of an α,β-unsaturated ketone from this compound via a Claisen-Schmidt condensation with a suitable ketone.

  • The resulting oxazolyl-chalcone (1.0 eq) is then reacted with guanidine hydrochloride (1.0-1.5 eq) in the presence of a base such as sodium ethoxide in refluxing ethanol.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent, and the product is isolated from the organic layer.

  • Purification is achieved by column chromatography or recrystallization.

Role in Medicinal Chemistry and Drug Development

The oxazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are actively investigated for a range of therapeutic applications.[8]

Structure-Activity Relationship (SAR) Studies

SAR studies on various oxazole derivatives have revealed key structural features that influence their biological activity. For instance, the nature and substitution pattern of aromatic rings attached to the oxazole core, as well as the functional groups derived from the 4-carbaldehyde position, can significantly modulate potency and selectivity.[8]

Biological Targets and Signaling Pathways

Oxazole-containing compounds have been shown to interact with a variety of biological targets, leading to their therapeutic effects.[9]

Identified Molecular Targets:

  • STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling is a key mechanism for the anticancer activity of some oxazole derivatives.

  • Microtubules: Certain oxazoles can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • Protein Kinases: Various kinases involved in cell proliferation and survival are targeted by oxazole-containing inhibitors.

  • DNA Topoisomerases: These enzymes are crucial for DNA replication and are targets for some anticancer oxazoles.

STAT3_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 dimerizes nucleus Nucleus p_stat3->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) p_stat3->gene_transcription promotes oxazole_drug Oxazole Derivative oxazole_drug->stat3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

Conclusion

This compound is a cornerstone reagent in heterocyclic chemistry, providing a versatile and reactive handle for the construction of a multitude of more complex and biologically relevant molecules. Its straightforward synthesis and the rich chemistry of its aldehyde group make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The continued exploration of the reactivity of this compound and the biological activities of its derivatives promises to yield novel therapeutic agents and innovative chemical entities.

References

The Enduring Legacy of the Oxazole Ring: A Technical Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its prevalence in natural products, pharmaceuticals, and agrochemicals has driven over a century of innovation in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of pivotal oxazole synthesis methods, presenting detailed experimental protocols, comparative quantitative data, and mechanistic insights to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

A Journey Through Time: The Classical Syntheses

The late 19th and early 20th centuries witnessed the birth of foundational methods for constructing the oxazole core, many of which remain relevant today. These classical syntheses, born from the meticulous work of pioneering chemists, laid the groundwork for all subsequent advancements in the field.

The Robinson-Gabriel Synthesis (1909, 1910)

Independently reported by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles.[1] The reaction is typically catalyzed by strong acids.

Mechanism: The generally accepted mechanism commences with an acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular fashion to forge a five-membered cyclic oxazoline intermediate. Subsequent dehydration yields the aromatic oxazole ring.[2]

Modern_Workflow Reactants Starting Materials (e.g., enamides, alkynes) Reaction Reaction Setup (Catalyst, Solvent, Conditions) Reactants->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Final Oxazole Product Purification->Product

References

The Aldehyde Moiety of Oxazole-4-carbaldehyde: A Hub of Synthetic Versatility for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

Oxazole-4-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, largely owing to the versatile reactivity of its aldehyde group. This technical guide provides a comprehensive examination of the chemical transformations centered on this functional group, offering insights into its role in the construction of complex molecular architectures. The document details key reactions such as nucleophilic additions, condensation reactions, oxidation, and reduction, supported by quantitative data and explicit experimental protocols. Furthermore, this guide illustrates the broader significance of oxazole-containing compounds in medicinal chemistry, particularly as inhibitors of signaling pathways, and provides visual representations of synthetic workflows and conceptual biological interactions. This resource is intended to empower researchers in the fields of drug discovery, medicinal chemistry, and materials science with the knowledge to effectively utilize this compound as a strategic synthetic intermediate.

Introduction: The Privileged Oxazole Scaffold and the Reactive Aldehyde

The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in numerous natural products and synthetic pharmaceuticals.[1][2] Its metabolic stability and capacity for diverse non-covalent interactions with biological targets make it a "privileged scaffold" in medicinal chemistry.[1] When substituted with an aldehyde group at the 4-position, as in this compound, the synthetic utility of the oxazole core is significantly enhanced. The aldehyde group serves as an electrophilic center, readily participating in a wide array of chemical reactions that allow for molecular elaboration and the introduction of diverse functional groups.

This guide focuses specifically on the reactivity of this aldehyde moiety, providing a detailed exploration of its synthetic potential.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₄H₃NO₂
Molecular Weight 97.07 g/mol
Appearance White to off-white solid[3]
Melting Point 57-61 °C
Boiling Point (Predicted) 184.7 ± 13.0 °C
Density (Predicted) 1.258 ± 0.06 g/cm³
pKa (Predicted) -1.49 ± 0.10
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8°C

Key Reactions of the Aldehyde Group

The aldehyde functional group in this compound is susceptible to a variety of chemical transformations, making it a versatile handle for synthetic modifications.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This fundamental reaction opens the door to a wide range of derivatives.

Reaction with hydroxylamine leads to the formation of oximes, which are useful intermediates in the synthesis of various nitrogen-containing compounds.[4]

General Reaction:

Condensation Reactions

Condensation reactions involving the aldehyde group are powerful tools for carbon-carbon bond formation and the synthesis of more complex structures.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[5][6] This reaction is instrumental in the synthesis of various biologically active molecules.[7]

General Reaction:

(Where Z and Z' are electron-withdrawing groups)

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[8] This reaction is highly valued for its predictability and tolerance of a wide range of functional groups.

General Reaction:

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing a route to oxazole-4-carboxylic acid and its derivatives, which are themselves valuable synthetic intermediates.[9]

General Reaction:

Reduction

Reduction of the aldehyde group yields the corresponding primary alcohol, 4-(hydroxymethyl)oxazole. This transformation is typically achieved using mild reducing agents.

General Reaction:

Quantitative Data on Aldehyde Reactivity

The following tables summarize quantitative data for key reactions involving the aldehyde group of this compound and its derivatives.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

AldehydeCatalystSolventTimeYield (%)Reference
Various Aromatic AldehydesNi(NO₃)₂·6H₂O (5 mol%)Water10-20 min90-95[10]
Pyrazole Aldehydes(NH₄)₂CO₃ (20 mol%)Water:Ethanol (1:1)3-20 min85-95[11]

Table 2: Wittig Reaction of Aldehydes

| Aldehyde | Ylide | Base | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---| | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | 30 min | Not specified |[12] | | Various Aldehydes | (4,5-Diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride | Strong Base | THF | 12-24 h | Not specified |[13] |

Experimental Protocols

The following are detailed experimental protocols for key reactions of the aldehyde group, based on established methodologies.

Protocol for Knoevenagel Condensation

This protocol is adapted from a general procedure for the Knoevenagel condensation of aromatic aldehydes with malononitrile in an aqueous medium.[10]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ni(NO₃)₂·6H₂O (5 mol%)

  • Water

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • To a round bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and water.

  • Add 5 mol% of Ni(NO₃)₂·6H₂O to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add cold water (15-25 mL) to precipitate the product.

  • Filter the solid product, wash with cold water, and air dry.

Protocol for Wittig Reaction

This protocol is a generalized procedure based on the Wittig reaction of aldehydes with phosphorus ylides.[12][14]

Materials:

  • A phosphonium salt (e.g., (Oxazol-4-ylmethyl)triphenylphosphonium chloride) (1.1 eq)

  • A strong base (e.g., n-Butyllithium or sodium hydride) (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to generate the ylide (a color change is often observed).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Oxime Formation

This protocol is based on the general synthesis of oximes from aldehydes.[4][15]

Materials:

  • This compound (1 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

  • A weak base (e.g., pyridine or sodium acetate) (1.1 eq)

  • Ethanol

  • Reaction flask with a reflux condenser

Procedure:

  • In a reaction flask, dissolve this compound and hydroxylamine hydrochloride in ethanol.

  • Add the weak base to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and the potential role of oxazole derivatives in biological signaling.

G A This compound B Knoevenagel Condensation (+ Active Methylene) A->B C Wittig Reaction (+ Phosphorus Ylide) A->C D Reduction (e.g., NaBH₄) A->D E Oxidation (e.g., KMnO₄) A->E F Oxime Formation (+ Hydroxylamine) A->F G α,β-Unsaturated Oxazole Derivative B->G H Alkenyl-substituted Oxazole C->H I 4-(Hydroxymethyl)oxazole D->I J Oxazole-4-carboxylic Acid E->J K This compound Oxime F->K

A flowchart of the key reactions of the aldehyde group in this compound.

G extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor kinase1 Kinase 1 (e.g., Ras) receptor->kinase1 kinase2 Kinase 2 (e.g., Raf) kinase1->kinase2 kinase3 Kinase 3 (e.g., MEK) kinase2->kinase3 kinase4 Kinase 4 (e.g., ERK) kinase3->kinase4 transcription_factor Transcription Factor kinase4->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor Oxazole-based Kinase Inhibitor inhibitor->kinase3

A generalized kinase signaling pathway with potential inhibition by an oxazole derivative.

Biological Significance and Role in Drug Discovery

While specific data on the direct involvement of this compound in biological signaling pathways is limited, the oxazole scaffold is a prominent feature in a vast number of biologically active compounds.[16][17] Derivatives of oxazole have demonstrated a wide spectrum of therapeutic potential, including as anticancer, antimicrobial, and anti-inflammatory agents.[17][18]

Many of these biologically active oxazole derivatives function as inhibitors of key enzymes in cellular signaling cascades, such as protein kinases.[18] The aldehyde group of this compound provides a convenient starting point for the synthesis of libraries of diverse oxazole-containing compounds that can be screened for such inhibitory activity. The Knoevenagel and Wittig reactions, for example, allow for the introduction of various substituents that can be tailored to interact with the binding pockets of target enzymes. The conversion of the aldehyde to a carboxylic acid opens up the possibility of forming amide bonds, a common linkage in many drug molecules.[9][19]

Therefore, while this compound itself may not be a direct modulator of biological pathways, its role as a versatile precursor to a multitude of potential drug candidates is of paramount importance to the drug discovery and development process.

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically valuable functional group. Its participation in a wide range of chemical transformations, including nucleophilic additions, condensations, oxidation, and reduction, provides a powerful platform for the synthesis of a diverse array of oxazole derivatives. The accessibility of this starting material, combined with the predictable reactivity of its aldehyde moiety, makes it an indispensable tool for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of the reactions detailed in this guide will enable scientists to strategically design and synthesize novel oxazole-containing molecules with tailored properties for a variety of applications.

References

Stability and Storage of Oxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Oxazole-4-carbaldehyde (CAS 118994-84-6). Drawing upon available chemical principles and data for analogous heterocyclic aldehydes, this document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers best practices for handling and storage to ensure the compound's integrity for research and development purposes.

Core Stability Profile

This compound is a heterocyclic aldehyde that combines the aromatic oxazole ring with a reactive aldehyde functional group. Its stability is influenced by the inherent properties of both moieties. While the oxazole ring is generally thermally stable, it can be susceptible to oxidation and photolysis.[1][2] The aldehyde group is prone to oxidation and polymerization. Available data from various suppliers suggests that the compound is a colorless to light yellow liquid or a solid with a pungent odor.[3]

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on supplier data sheets and general principles for reactive aldehydes:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)To prevent oxidation of the aldehyde group.
Light Store in the dark (amber vial)To prevent photochemical degradation.
Moisture Store in a dry environment (desiccator)To prevent hydrolysis of the oxazole ring.
Container Tightly sealed containerTo prevent exposure to air and moisture.
Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₃NO₂[3]
Molecular Weight 97.07 g/mol
Appearance Colorless to light yellow liquid or solid[3]
Melting Point 57-61 °C[4]
Boiling Point 184.7 ± 13.0 °C (Predicted)[4]
Storage Temperature 2-8°C[5]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred from the known chemistry of oxazoles and aldehydes.[6][7][8]

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, oxazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Hydrolysis: Under strongly acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage.[6] This would likely lead to the formation of acyclic compounds.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to decomposition.[1][2] The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

  • Polymerization: Aldehydes can undergo self-polymerization, particularly in the presence of acidic or basic catalysts. This would result in the formation of higher molecular weight byproducts.

  • Decarbonylation: Although less common for aromatic aldehydes, decarbonylation to form oxazole could be a potential degradation pathway under thermal stress.

Potential Degradation Pathways of this compound O4C This compound Oxidation Oxidation (O₂, light, metal ions) O4C->Oxidation Hydrolysis Hydrolysis (Acid/Base) O4C->Hydrolysis Photodegradation Photodegradation (UV/Visible light) O4C->Photodegradation Polymerization Polymerization (Acid/Base catalysis) O4C->Polymerization Decarbonylation Decarbonylation (Thermal stress) O4C->Decarbonylation O4CA Oxazole-4-carboxylic acid Oxidation->O4CA Acyclic Acyclic Products Hydrolysis->Acyclic Photoproducts Decomposition Products Photodegradation->Photoproducts Polymers Polymers Polymerization->Polymers Oxazole Oxazole Decarbonylation->Oxazole

Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions.[9][10][11] The goal is to identify potential degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[12][13][14]

General Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Workflow for Compound Stability Assessment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Data Interpretation cluster_3 Phase 4: Long-Term and Accelerated Stability A Compound Procurement and Characterization B Development of Analytical Method (e.g., HPLC) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (e.g., H₂O₂) B->D E Photolytic Stress (UV/Vis light) B->E F Thermal Stress (Elevated Temperature) B->F G Analysis of Stressed Samples (HPLC, LC-MS) C->G D->G E->G F->G H Identification of Degradation Products G->H I Method Validation as Stability-Indicating H->I J Long-Term Stability Study (Recommended Storage Conditions) I->J K Accelerated Stability Study (Elevated Temperature/Humidity) I->K

A general workflow for assessing the stability of a chemical compound.

Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 60°C for 7 days.

    • Prepare a solution of the heat-stressed sample at a concentration of 100 µg/mL in the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

    • Keep a control sample in the dark.

  • Analysis:

    • Analyze all the samples by a developed and validated stability-indicating HPLC method. A C18 column is often a suitable starting point.

    • Identify and quantify the degradation products.

    • Use LC-MS to determine the mass of the degradation products to aid in structure elucidation.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its integrity. The presence of the aldehyde group makes it susceptible to oxidation and polymerization, while the oxazole ring can be prone to hydrolysis and photolytic degradation under certain conditions. For optimal stability, it is imperative to store the compound at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, which are crucial for ensuring the reliability of experimental results and for the development of potential pharmaceutical applications.

References

The Elusive Oxazole-4-carbaldehyde: A Technical Guide to a Rare Scaffold in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazole ring is a well-established pharmacophore found in a diverse array of biologically active natural products and synthetic compounds. However, an in-depth investigation reveals that natural products featuring an oxazole-4-carbaldehyde moiety are exceptionally rare, with no definitive examples reported in publicly available scientific literature to date. This technical guide, therefore, pivots to the synthesis, biological evaluation, and mechanistic insights of synthetic this compound derivatives and closely related C4-substituted analogues. While the natural world appears to have overlooked this specific scaffold, its synthetic counterparts demonstrate significant potential in medicinal chemistry, exhibiting a range of activities from anticancer to enzyme inhibition. This document provides a comprehensive overview of the synthetic routes to access this core, quantitative biological data for related compounds, detailed experimental protocols, and visualizations of relevant biological pathways, serving as a critical resource for researchers exploring the chemical space of oxazole derivatives.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This structural motif is a key component in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring is a critical determinant of the biological activity of its derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties. Despite the prevalence of the oxazole core, the this compound functional group remains a synthetic target of interest rather than a readily available natural product.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be approached through several established synthetic methodologies. The Vilsmeier-Haack reaction stands out as a primary method for the direct formylation of electron-rich oxazoles. Additionally, the oxidation of a precursor oxazole-4-methanol offers another viable route.

Vilsmeier-Haack Formylation of Oxazoles

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto the oxazole ring, preferentially at the C4 position if it is unsubstituted and activated.

Experimental Protocol: Vilsmeier-Haack Formylation of a 2,5-Disubstituted Oxazole

  • Reagents and Materials:

    • 2,5-Disubstituted oxazole (1.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent and reagent)

    • Phosphoryl chloride (POCl₃) (1.5 - 2.0 eq)

    • Ice bath

    • Sodium acetate solution (for workup)

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of the 2,5-disubstituted oxazole in DMF at 0 °C, slowly add POCl₃ dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium acetate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2,5-disubstituted-oxazole-4-carbaldehyde.

Oxidation of Oxazole-4-methanol

Another common strategy involves the synthesis of an oxazole-4-methanol precursor followed by its oxidation to the corresponding aldehyde. This two-step approach allows for greater control and can be advantageous for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

Experimental Protocol: Oxidation of Oxazole-4-methanol

  • Reagents and Materials:

    • 2,5-Disubstituted-oxazole-4-methanol (1.0 eq)

    • Dess-Martin periodinane (DMP) (1.5 eq) or Pyridinium chlorochromate (PCC) (1.5 eq)

    • Dichloromethane (DCM) as solvent

    • Sodium bicarbonate solution (for workup with DMP)

    • Sodium thiosulfate solution (for workup with DMP)

    • Diethyl ether

    • Silica gel or Florisil for filtration

    • Anhydrous magnesium sulfate

  • Procedure (using Dess-Martin periodinane):

    • Dissolve the oxazole-4-methanol in anhydrous DCM.

    • Add Dess-Martin periodinane in one portion at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate.

    • Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield the this compound.

Biological Activities of Synthetic Oxazole Derivatives

While natural products with the this compound moiety are absent, synthetic derivatives with substitutions at the C4 position, such as carboxylic acids and amides, have demonstrated a wide range of biological activities. This section summarizes the key findings in the areas of anticancer and enzyme inhibitory activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of synthetic oxazole derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, or by inducing apoptosis.

Table 1: Anticancer Activity of Selected Synthetic Oxazole Derivatives

Compound ClassTarget Cell Line(s)Reported Activity (IC₅₀)Reference(s)
2,5-Disubstituted-oxazole-4-carboxamidesHuman cancer cell linesVaries (µM to nM range)[6]
Benzoxazole derivativesHepG2, MCF-710.50 µM - 50.92 µM[7][8]
Isoxazole derivativesHepG2, MCF-7, HCT-1166.38 µM - 9.96 µM[9]
Enzyme Inhibition

The oxazole scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. The structural rigidity and hydrogen bonding capabilities of the oxazole ring contribute to its effective binding to enzyme active sites.

Table 2: Enzyme Inhibitory Activity of Selected Synthetic Oxazole Derivatives

Compound ClassTarget Enzyme(s)Reported Activity (IC₅₀)Reference(s)
Oxazole-containing compounds (e.g., Mubritinib)EGFR, HER2Varies (nM range)[10]
Benzoxazole derivativesVEGFR-2Varies (µM range)[8]
Isoxazole derivativesEGFR-TK0.054 µM - 0.066 µM[9]

Signaling Pathways and Mechanisms of Action

Synthetic oxazole derivatives have been shown to modulate several critical signaling pathways implicated in diseases like cancer. Understanding these mechanisms is crucial for the rational design of novel therapeutics.

Kinase Inhibition and Downstream Signaling

Many oxazole-based anticancer agents function as kinase inhibitors, targeting receptor tyrosine kinases such as EGFR, HER2, and VEGFR-2.[8][9][10] Inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) Ligand->RTK Binds and Activates PI3K PI3K RTK->PI3K Activates Oxazole_Inhibitor Oxazole Derivative (Kinase Inhibitor) Oxazole_Inhibitor->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase signaling by an oxazole derivative.

Induction of Apoptosis

Several oxazole derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[7][11][12] This can occur through various mechanisms, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic pathways, often involving the caspase cascade.

Apoptosis_Induction_Pathway Oxazole_Derivative Oxazole Derivative Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Oxazole_Derivative->Anti_Apoptotic Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Oxazole_Derivative->Pro_Apoptotic Activates Anti_Apoptotic->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Induction of apoptosis by an oxazole derivative via modulation of Bcl-2 family proteins.

Biosynthesis of the Oxazole Ring in Natural Products

Although natural products with an this compound are not known, the oxazole ring itself is a common feature in many natural products, particularly those of marine origin.[13][14][15][16] The biosynthesis of the oxazole moiety typically proceeds from amino acid precursors, such as serine or threonine, through a series of enzymatic modifications. The general pathway involves the cyclodehydration of a peptide backbone to form an oxazoline ring, which is subsequently oxidized to the aromatic oxazole.

Oxazole_Biosynthesis Peptide_Precursor Peptide Precursor (with Ser/Thr residue) Oxazoline_Intermediate Oxazoline Intermediate Peptide_Precursor->Oxazoline_Intermediate Cyclodehydration Cyclodehydratase Cyclodehydratase (Enzyme) Cyclodehydratase->Peptide_Precursor Oxazole_Product Oxazole-containing Natural Product Oxazoline_Intermediate->Oxazole_Product Oxidation Dehydrogenase Dehydrogenase (Enzyme) Dehydrogenase->Oxazoline_Intermediate

Caption: Generalized biosynthetic pathway for the formation of the oxazole ring in natural products.

Conclusion and Future Perspectives

The this compound scaffold, while seemingly absent in the repertoire of natural products, represents a synthetically accessible and biologically relevant core for medicinal chemistry. The synthetic methodologies outlined in this guide provide a clear path for the generation of novel derivatives. The promising anticancer and enzyme inhibitory activities of structurally related C4-substituted oxazoles underscore the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully explore their therapeutic potential. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will be critical for the development of targeted and effective therapies. The information compiled in this technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Commercial Availability and Synthetic Pathways of Oxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aldehyde group and a stable oxazole core, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and a detailed experimental protocol for its synthesis.

Commercial Suppliers and Physical Properties

This compound is readily available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically sold as a solid with a purity of 95% or higher. Pricing varies depending on the supplier and the quantity purchased.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich69791597%250 mg, 1 g$218.00 (250 mg), $328.00 (1 g)[1]
Amerigo Scientific-95%Contact for detailsContact for details[2]
Apollo ScientificOR1286096%50 mg, 1 g£15.00 (50 mg), £120.00 (1 g)[3]

Key Chemical Properties:

  • Molecular Formula: C₄H₃NO₂[1][2]

  • Molecular Weight: 97.07 g/mol [1][2]

  • CAS Number: 118994-84-6[1][2]

  • Appearance: Solid[1]

  • Melting Point: 57-61 °C[1][4]

  • SMILES String: O=Cc1cocn1[1][4]

  • InChI Key: JBWIIXBEPINWPB-UHFFFAOYSA-N[1]

Synthetic Protocol: Oxidation of 4-Oxazolemethanol

A common and effective method for the laboratory-scale synthesis of this compound is the Swern oxidation of 4-oxazolemethanol. This procedure utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

Experimental Procedure:

  • Activator Preparation: A solution of oxalyl chloride (17.3 mL, 204 mmol) in anhydrous dichloromethane (200 mL) is cooled to -63 °C. To this, a solution of dimethyl sulfoxide (19.3 mL, 272 mmol) in anhydrous dichloromethane (200 mL) is added slowly and dropwise, maintaining the temperature at -63 °C. The resulting mixture is stirred for 15 minutes.[5]

  • Alcohol Addition: A solution of 4-oxazolemethanol (13.5 g, 204 mmol) in anhydrous dichloromethane (200 mL) is added dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at -63 °C.[5]

  • Oxidation: The reaction mixture is stirred for an additional 60 minutes at -63 °C.[5]

  • Quenching: Triethylamine (53.1 mL, 381 mmol) is added to the reaction mixture, which is then allowed to gradually warm to room temperature.[5]

  • Work-up and Extraction: Upon completion of the reaction, the mixture is treated with a 10% aqueous citric acid solution. The product is extracted with dichloromethane (4 times) and ethyl acetate (2 times). The combined organic phases are washed with a small amount of saturated aqueous sodium bicarbonate solution and then re-extracted with dichloromethane (3 times).[5]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthetic Workflow

Synthesis_Workflow oxalyl_chloride Oxalyl Chloride in DCM activator Activated Swern Reagent oxalyl_chloride->activator -63 °C dmso DMSO in DCM dmso->activator -63 °C intermediate Reaction Intermediate activator->intermediate -63 °C alcohol 4-Oxazolemethanol in DCM alcohol->intermediate -63 °C product This compound intermediate->product Warm to RT triethylamine Triethylamine triethylamine->product

Caption: Swern oxidation workflow for the synthesis of this compound.

General Synthetic Considerations for Oxazoles

The synthesis of the oxazole ring itself can be achieved through various methods. The van Leusen oxazole synthesis is a notable example, involving the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[6][7] This method is particularly useful for preparing 5-substituted oxazoles.[6] Other classical methods for oxazole synthesis include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.[7] The choice of synthetic route often depends on the desired substitution pattern on the oxazole ring. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the 5-position of the oxazole ring.[8]

Conclusion

This compound is a commercially accessible and synthetically versatile compound. The provided information on its suppliers, properties, and a detailed synthetic protocol offers a valuable resource for researchers engaged in drug discovery and materials science. The straightforward oxidation of the corresponding alcohol provides a reliable method for its laboratory preparation, enabling further exploration of its chemical reactivity and potential applications.

References

Methodological & Application

Synthesis of Oxazole-4-carbaldehyde from 4-Oxazolemethanol: A Comparative Study of Oxidation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note provides detailed protocols for the synthesis of oxazole-4-carbaldehyde from 4-oxazolemethanol, a key transformation in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of common oxidation methods, including Swern oxidation, pyridinium chlorochromate (PCC) oxidation, and manganese dioxide (MnO₂) oxidation.

The conversion of primary alcohols to aldehydes is a fundamental reaction in organic synthesis. The selection of the appropriate oxidizing agent and reaction conditions is crucial to ensure high yield and selectivity, avoiding over-oxidation to the corresponding carboxylic acid. This is particularly important in the synthesis of complex molecules where sensitive functional groups may be present.

Comparative Analysis of Oxidation Methods

The following table summarizes the quantitative data for the oxidation of 4-oxazolemethanol and analogous heterocyclic primary alcohols to their corresponding aldehydes using Swern, PCC, and MnO₂ oxidation methods.

Oxidation MethodSubstrateOxidizing Agent(s)SolventTemperature (°C)Reaction Time (h)Yield (%)
Swern Oxidation 4-Oxazolemethanol(COCl)₂, DMSO, Et₃NDichloromethane-78 to rt2~90% (Estimated)[1][2][3][4]
PCC Oxidation 4-OxazolemethanolPyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature2 - 485-95%[5][6][7]
MnO₂ Oxidation 4-Oxazolemethanol (Allylic-type)Activated Manganese Dioxide (MnO₂)DichloromethaneRoom Temperature12 - 2470-90%[8][9][10]

Note: Yields for 4-oxazolemethanol are based on typical yields for similar primary alcohols and heterocyclic methanols, as specific literature data for this exact transformation is limited.

Experimental Protocols

Detailed methodologies for the three key oxidation reactions are provided below.

Protocol 1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][3][4]

Materials:

  • 4-Oxazolemethanol

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.4 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 4-oxazolemethanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Swern_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve Oxalyl Chloride in DCM at -78°C B Add DMSO A->B Stir 30 min C Add 4-Oxazolemethanol Solution B->C Stir 1 h D Add Triethylamine C->D Warm to RT E Quench with Water D->E F Extract with DCM E->F G Wash & Dry F->G H Purify by Chromatography G->H I This compound H->I

Swern Oxidation Workflow
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes, typically carried out in dichloromethane.[5][6][7]

Materials:

  • 4-Oxazolemethanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Celite®

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM (0.1 M), add a solution of 4-oxazolemethanol (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the Celite® pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

PCC_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Suspend PCC and Silica in DCM B Add 4-Oxazolemethanol Solution A->B Stir 2-4 h at RT C Dilute with Diethyl Ether B->C D Filter through Celite® C->D E Concentrate Filtrate D->E F Purify by Chromatography E->F G This compound F->G

PCC Oxidation Workflow
Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic-type alcohols. Given the electronic nature of the oxazole ring, 4-oxazolemethanol can be considered an activated alcohol.[8][9][10]

Materials:

  • 4-Oxazolemethanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a solution of 4-oxazolemethanol (1.0 equivalent) in DCM or chloroform (0.1 M), add activated MnO₂ (5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Wash the Celite® pad extensively with DCM or chloroform.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

MnO2_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Oxazolemethanol in DCM B Add Activated MnO₂ A->B Stir 12-24 h at RT C Filter through Celite® B->C D Wash Celite® Pad C->D E Concentrate Filtrate D->E F Purify by Chromatography E->F G This compound F->G

MnO₂ Oxidation Workflow

Signaling Pathways and Logical Relationships

The chemical transformation from 4-oxazolemethanol to this compound is a direct oxidation of a primary alcohol to an aldehyde. This process does not involve complex signaling pathways but rather a direct chemical conversion. The logical relationship is straightforward: the alcohol is the reactant, the aldehyde is the product, and the oxidizing agent facilitates this transformation.

Oxidation_Reaction Reactant 4-Oxazolemethanol (Primary Alcohol) Product This compound (Aldehyde) Reactant->Product Oxidation Reagent Oxidizing Agent (e.g., Swern, PCC, MnO₂) Reagent->Reactant

References

Application Notes and Protocols for the Van Leusen Synthesis of 5-Substituted Oxazoles from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Van Leusen oxazole synthesis is a robust and versatile method for the preparation of 5-substituted oxazoles, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with a diverse range of aldehydes in the presence of a base to yield the desired oxazole products.[1][2] The reaction proceeds under generally mild conditions and has been adapted for various substrates and experimental setups, including microwave-assisted synthesis.[3]

Reaction Principle

The Van Leusen synthesis of 5-substituted oxazoles is a [3+2] cycloaddition reaction.[1][2] The process is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization forms an oxazoline intermediate. The final step involves the elimination of p-toluenesulfinic acid, driven by a base, to afford the aromatic 5-substituted oxazole.[4]

Reaction Mechanism

Caption: Van Leusen oxazole synthesis reaction mechanism.

Applications in Drug Discovery

The oxazole ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The Van Leusen synthesis provides an efficient pathway to access a wide array of 5-substituted oxazoles, which are valuable building blocks in the development of new therapeutic agents. The versatility of the aldehyde starting material allows for the introduction of diverse substituents at the 5-position of the oxazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various 5-substituted oxazoles using the Van Leusen reaction under different conditions.

Table 1: Synthesis of 5-Substituted Oxazoles using K₂CO₃ in Methanol

EntryAldehyde (R-CHO)ProductYield (%)Reference
1Benzaldehyde5-PhenyloxazoleHigh Yield[2]
2N-Boc protected amino aldehyde5-(N-deprotected aminoalkyl)oxazoleNot specified[1][2]
3Pyrimidine carbaldehyde5-(Pyrimidinyl)oxazoleHigh Yield[1][2]

Table 2: Microwave-Assisted Synthesis of 5-Aryl Oxazoles using K₃PO₄ in Isopropanol [3]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde5-Phenyloxazole896
24-Methylbenzaldehyde5-(p-Tolyl)oxazole894
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole1092
44-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole895
54-Bromobenzaldehyde5-(4-Bromophenyl)oxazole893
64-Fluorobenzaldehyde5-(4-Fluorophenyl)oxazole894
74-Cyanobenzaldehyde5-(4-Cyanophenyl)oxazole1090
84-Nitrobenzaldehyde5-(4-Nitrophenyl)oxazole1088
92-Hydroxybenzaldehyde5-(2-Hydroxyphenyl)oxazole1285
102-Chlorobenzaldehyde5-(2-Chlorophenyl)oxazole1089
112-Nitrobenzaldehyde5-(2-Nitrophenyl)oxazole1286
123-Nitrobenzaldehyde5-(3-Nitrophenyl)oxazole1287
132-Naphthaldehyde5-(Naphthalen-2-yl)oxazole1584

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted Oxazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Experimental Workflow

Experimental_Workflow start Start step1 Combine aldehyde, TosMIC, and solvent in a round-bottom flask. start->step1 step2 Add base to the reaction mixture. step1->step2 step3 Heat the reaction mixture to reflux. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 Reaction Complete step6 Perform aqueous work-up. step5->step6 step7 Extract with an organic solvent. step6->step7 step8 Dry the organic layer and concentrate. step7->step8 step9 Purify the crude product (e.g., column chromatography). step8->step9 step10 Characterize the final product. step9->step10 end End step10->end

Caption: General experimental workflow for Van Leusen oxazole synthesis.

Procedure:

  • To a solution of the aldehyde (1.0 equiv) and tosylmethyl isocyanide (TosMIC) (1.0 equiv) in methanol, add potassium carbonate (K₂CO₃) (2.0 equiv).

  • Stir the reaction mixture at reflux for the appropriate time (typically 4-12 hours, but can be shorter for activated substrates or with microwave heating).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-substituted oxazole.

  • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).

Microwave-Assisted Protocol for the Synthesis of 5-Aryl Oxazoles[3]

This protocol is adapted from a reported microwave-assisted procedure and offers significantly reduced reaction times.

Materials:

  • Aryl aldehyde (1.0 equiv, e.g., 1.18 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv, e.g., 1.18 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 equiv, e.g., 2.36 mmol)

  • Isopropanol (IPA)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine the aryl aldehyde (1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.0 equiv), and isopropanol.

  • Add potassium phosphate (K₃PO₄) (2.0 equiv) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a specified temperature (e.g., 65 °C) and power for the required time (typically 8-15 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure outlined in the general protocol above.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Tosylmethyl isocyanide (TosMIC) is an isocyanide and should be handled with care.

  • Microwave reactions should be carried out in appropriate sealed vessels designed for this purpose. Always consult the microwave reactor's manual for safe operation.

References

Robinson-Gabriel Synthesis of Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Robinson-Gabriel synthesis is a powerful and versatile organic reaction for the synthesis of oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and natural product synthesis. This reaction involves the intramolecular cyclodehydration of 2-acylamino ketones to form the corresponding oxazole ring.[1] This document provides detailed application notes and experimental protocols for various modifications of the Robinson-Gabriel synthesis.

Core Concepts and Mechanism

The synthesis, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, typically proceeds under acidic conditions.[1] The mechanism involves the activation of the ketone carbonyl group by a cyclodehydrating agent, followed by an intramolecular nucleophilic attack by the amide oxygen. Subsequent dehydration of the resulting intermediate yields the stable aromatic oxazole ring. The requisite 2-acylamino ketone starting materials can be conveniently prepared using methods like the Dakin-West reaction from α-amino acids.[1]

A variety of cyclodehydrating agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common agents include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA).[1][2]

Robinson_Gabriel_Mechanism reactant 2-Acylamino Ketone intermediate1 Enol Intermediate reactant->intermediate1 Enolization inv1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Oxazole intermediate2->product Dehydration inv2 reagent1 + H⁺ (Dehydrating Agent) reagent1->inv1 reagent2 - H₂O reagent2->inv2

Figure 1: Generalized mechanism of the Robinson-Gabriel synthesis.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for different protocols of the Robinson-Gabriel synthesis, providing a comparative overview of reaction conditions and yields with various substrates.

Table 1: One-Pot Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA) [3]

EntryCarboxylic Acid (R¹)α-Amino Ketone (R²)Temperature (°C)Time (h)Yield (%)
1Benzoic acid2-Aminoacetophenone160378
24-Toluic acid2-Aminoacetophenone160382
34-Anisic acid2-Aminoacetophenone1703.585
44-Chlorobenzoic acid2-Aminoacetophenone1602.588
5Acetic acid2-Aminoacetophenone150465
6Benzoic acid1-Amino-2-propanone160372

Table 2: Tandem Ugi/Robinson-Gabriel Synthesis [4]

This two-step sequence involves an initial Ugi four-component reaction followed by an acid-mediated cyclodehydration.

EntryIsocyanideArylglyoxalCarboxylic AcidAmineYield of Oxazole (%)
1CyclopentylPhenylglyoxalAcetic Acid2,4-Dimethoxybenzylamine72
2CyclohexylPhenylglyoxalAcetic Acid2,4-Dimethoxybenzylamine75
3n-PentylPhenylglyoxalAcetic Acid2,4-Dimethoxybenzylamine70
4BenzylPhenylglyoxalAcetic Acid2,4-Dimethoxybenzylamine68
5n-Butyl4-ChlorophenylglyoxalAcetic Acid2,4-Dimethoxybenzylamine78
6n-Butyl4-TrifluoromethoxyphenylglyoxalAcetic Acid2,4-Dimethoxybenzylamine74

Experimental Protocols

The following are detailed methodologies for key variations of the Robinson-Gabriel synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Solvents (Ensure anhydrous conditions) setup_glassware Setup Reaction Glassware prep_reagents->setup_glassware add_reactants Add 2-Acylamino Ketone and Solvent setup_glassware->add_reactants add_dehydrating_agent Add Dehydrating Agent (Control Temperature) add_reactants->add_dehydrating_agent heat_reaction Heat to Reaction Temperature add_dehydrating_agent->heat_reaction monitor_reaction Monitor by TLC/LC-MS heat_reaction->monitor_reaction quench_reaction Quench Reaction (e.g., pour onto ice) monitor_reaction->quench_reaction neutralize Neutralize with Base quench_reaction->neutralize extract_product Extract with Organic Solvent neutralize->extract_product dry_purify Dry and Purify (e.g., Chromatography) extract_product->dry_purify

Figure 2: General experimental workflow for the Robinson-Gabriel synthesis.
Protocol 1: Classic Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[1]

Materials:

  • 2-Acylamino ketone (1.0 eq)

  • Acetic anhydride (5-10 mL per gram of substrate)

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-acylamino ketone (1.0 eq) in acetic anhydride, add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until the pH is between 7 and 8.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Wipf's Modification for Acid-Sensitive Substrates

This two-step protocol is particularly useful for substrates that are sensitive to strong acids and high temperatures. It involves the oxidation of a β-hydroxy amide to a β-keto amide, followed by cyclodehydration.[5]

Step A: Dess-Martin Oxidation

Materials:

  • β-hydroxy amide (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dess-Martin periodinane (1.1-1.5 eq)

  • Saturated aqueous NaHCO₃ solution containing an excess of Na₂S₂O₃

Procedure:

  • Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.

Step B: Cyclodehydration

Materials:

  • Crude β-keto amide from Step A

  • Anhydrous acetonitrile or THF

  • Triethylamine (3.0-4.0 eq)

  • Triphenylphosphine (1.5-2.0 eq)

  • Iodine (1.5-2.0 eq)

  • Saturated aqueous Na₂S₂O₃

Procedure:

  • Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.

  • Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Protocol 3: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This one-pot modification allows for the synthesis of 2,5-disubstituted oxazoles directly from carboxylic acids and α-amino ketones.[3]

Materials:

  • Carboxylic acid (1.0 mmol)

  • α-amino ketone hydrochloride (1.0 mmol)

  • Polyphosphoric acid (PPA, 5 g)

  • Ice-water

  • 5% sodium bicarbonate solution

Procedure:

  • A mixture of a carboxylic acid (1.0 mmol), an α-amino ketone hydrochloride (1.0 mmol), and polyphosphoric acid (PPA, 5 g) is heated at 160-180 °C for 2-4 hours.

  • The reaction is monitored by TLC.

  • After cooling to about 100 °C, the mixture is poured into ice-water (50 mL) with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution until the filtrate is neutral.

  • The solid is then washed again with water and dried.

  • The crude product is purified by recrystallization or column chromatography to give the 2,5-disubstituted oxazole.[3]

Applications in Drug Development

The oxazole motif is a common substructure in numerous natural products and pharmacologically active compounds.[5] Consequently, the Robinson-Gabriel synthesis has been employed in the synthesis of various molecules of medicinal interest. For example, it has been utilized in the synthesis of dual PPARα/γ agonists with potential applications in treating type 2 diabetes.[5] The reaction has also been instrumental in the synthesis of natural products such as diazonamide A and mycalolide A.[5] The development of solid-phase versions of the Robinson-Gabriel synthesis has further expanded its utility, enabling the generation of oxazole libraries for high-throughput screening in drug discovery programs.[5][6]

References

Fischer Oxazole Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Oxazoles from Cyanohydrins and Aldehydes

Introduction

The Fischer oxazole synthesis, a classic named reaction discovered by Emil Fischer in 1896, provides a direct route to 2,5-disubstituted oxazoles from the condensation of cyanohydrins and aldehydes in the presence of anhydrous acid.[1] This method is particularly valuable for the synthesis of diaryloxazoles, which are common structural motifs in natural products and pharmaceutical agents.[1] Oxazole derivatives are of significant interest to the drug development community due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing the Fischer oxazole synthesis. It includes protocols for the preparation of the cyanohydrin starting material and the subsequent cyclization to form the oxazole product, along with a summary of representative yields.

Principle and Mechanism

The Fischer oxazole synthesis proceeds via a dehydration reaction under mild, anhydrous conditions.[1] The reaction is typically carried out by dissolving equimolar amounts of a cyanohydrin and an aldehyde in a dry, inert solvent such as diethyl ether, followed by the introduction of dry hydrogen chloride gas.[1][5][6]

The reaction mechanism is initiated by the acid-catalyzed addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then undergoes a nucleophilic attack by the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2,5-disubstituted oxazole. The product often precipitates from the reaction mixture as a hydrochloride salt, which can then be neutralized to afford the free oxazole base.[1]

Experimental Protocols

Protocol 1: Preparation of Benzaldehyde Cyanohydrin (Mandelonitrile)

This protocol details the synthesis of mandelonitrile, a common cyanohydrin precursor for the Fischer oxazole synthesis.

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Sulfuric acid (40%)

  • Carbon tetrachloride

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL, four-neck)

  • Magnetic stirrer

  • Water condenser

  • Addition funnel

  • Drying tube

  • Ice bath

Procedure:

  • Equip a dry 500 mL four-neck round-bottom flask with a magnetic stirrer, water condenser, addition funnel, and drying tube.

  • Charge the flask with benzaldehyde (21.2 g, 0.2 mol) and a solution of potassium cyanide (19.5 g, 0.3 mol) in 70 mL of water.

  • Cool the reaction flask to 10-15 °C using an ice/water bath.

  • Slowly add 70 mL of 40% sulfuric acid to the stirred mixture over a period of 60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional two hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with carbon tetrachloride (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzaldehyde cyanohydrin.

Protocol 2: Fischer Oxazole Synthesis of 2,5-Diphenyl-oxazole

This protocol describes the synthesis of 2,5-diphenyl-oxazole from mandelonitrile and benzaldehyde, a representative example of the Fischer oxazole synthesis.

Materials:

  • Mandelonitrile (prepared as in Protocol 1)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Dry hydrogen chloride (gas)

  • Round-bottom flask

  • Gas dispersion tube

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve equimolar amounts of mandelonitrile and benzaldehyde in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution.

  • The product, 2,5-diphenyl-oxazole hydrochloride, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • The free base of 2,5-diphenyl-oxazole can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.[1]

Data Presentation

The yields of the Fischer oxazole synthesis can be variable and are dependent on the specific substrates used. The table below summarizes representative yields for the synthesis of 2,5-disubstituted oxazoles.

Cyanohydrin PrecursorAldehydeOxazole ProductYield (%)Reference
Mandelic acid nitrileBenzaldehyde2,5-Diphenyl-oxazoleModerate[1]
Benzaldehyde cyanohydrin4-Bromobenzaldehyde2-(4-Bromophenyl)-5-phenyloxazole-[1]

Note: Specific yield data for the Fischer oxazole synthesis is not consistently reported in the readily available literature, with sources often describing yields as "variable" or "moderate."

Applications in Drug Development

The oxazole scaffold is a key component in numerous biologically active molecules and approved drugs.[2][3][4] The Fischer oxazole synthesis, being a fundamental method for constructing the 2,5-diaryloxazole core, has been instrumental in the synthesis of various pharmaceutical candidates.[1] Diaryloxazoles, in particular, are common structural motifs in drug candidates.[1] The ability to synthesize a diverse range of substituted oxazoles allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, aiding in the optimization of lead compounds.

Visualizations

Reaction Mechanism

Fischer_Oxazole_Synthesis Cyanohydrin Cyanohydrin Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride + HCl Aldehyde Aldehyde HCl Anhydrous HCl Adduct Aldehyde Adduct Iminochloride->Adduct + Aldehyde Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Oxazole_HCl Oxazole Hydrochloride Salt Cyclized->Oxazole_HCl - H2O Oxazole 2,5-Disubstituted Oxazole Oxazole_HCl->Oxazole

Caption: Fischer oxazole synthesis reaction mechanism.

Experimental Workflow

Experimental_Workflow start Start prep_cyanohydrin Prepare Cyanohydrin (e.g., Protocol 1) start->prep_cyanohydrin dissolve Dissolve Cyanohydrin and Aldehyde in Anhydrous Ether prep_cyanohydrin->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_hcl Bubble Dry HCl Gas through Solution cool->add_hcl precipitate Precipitation of Oxazole Hydrochloride add_hcl->precipitate filter Filter Precipitate precipitate->filter neutralize Neutralize to Obtain Free Oxazole Base filter->neutralize purify Purify Product neutralize->purify end End purify->end

Caption: General experimental workflow for the Fischer oxazole synthesis.

References

Application Notes and Protocols: Oxazole-4-carbaldehyde Derivatives in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and application of fluorescent probes derived from an oxazole core, specifically focusing on Schiff base derivatives of 5-(naphthalen-1-yl)oxazole-4-carbohydrazide. While the core focus is on the carbohydrazide derivative, the principles of Schiff base formation are directly applicable to oxazole-4-carbaldehyde, making this a relevant guide for researchers interested in utilizing this class of compounds for the development of novel fluorescent sensors.

Introduction

Oxazole-containing compounds are significant in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The oxazole scaffold can be readily functionalized to create sensitive and selective fluorescent chemosensors for various analytes, including metal ions. The formation of Schiff bases by reacting an oxazole derivative containing a carbonyl or related functional group with an appropriate amine is a common and effective strategy for designing "turn-on" or "turn-off" fluorescent probes. This document details the synthesis and application of two such probes, G1 and G2, for the detection of Aluminum (Al³⁺) and Gallium (Ga³⁺) ions.

Signaling Pathway and Sensing Mechanism

The sensing mechanism of the oxazole-derived Schiff base probes G1 and G2 for Al³⁺ and Ga³⁺ ions is based on the chelation-enhanced fluorescence (CHEF) effect. In their free form, the probes exhibit weak fluorescence due to photoinduced electron transfer (PET) and/or C=N isomerization, which are non-radiative deactivation pathways. Upon binding with the target metal ion, a rigid complex is formed. This complexation inhibits the PET process and C=N isomerization, leading to a significant enhancement in fluorescence intensity, thus "turning on" the fluorescent signal.

sensing_mechanism Probe Probe Complex Probe-Metal Ion Complex Probe->Complex Fluorescence_Off Weak Fluorescence (PET / C=N Isomerization) Probe->Fluorescence_Off Excitation Analyte Metal Ion (Al³⁺/Ga³⁺) Analyte->Complex Chelation Fluorescence_On Strong Fluorescence (CHEF Effect) Complex->Fluorescence_On Excitation

Caption: General signaling pathway for the oxazole-derived fluorescent probes.

Quantitative Data Summary

The photophysical and sensing properties of probes G1 and G2 are summarized in the tables below.[1]

Table 1: Photophysical Properties of Probes G1 and G2

Probeλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
G1330450120-
G1 + Al³⁺375485110-
G2390510120-
G2 + Ga³⁺425530105-

Table 2: Sensing Performance of Probes G1 and G2

ProbeAnalyteSolventDetection Limit (M)Stoichiometry (Probe:Ion)
G1Al³⁺CH₃CN/H₂O (9:1, v/v)2.19 x 10⁻⁹1:2
G2Ga³⁺CH₃CN/H₂O (9:1, v/v)-1:2

Experimental Protocols

Synthesis of Fluorescent Probes

The synthesis of the oxazole-derived Schiff base probes involves a two-step process: the synthesis of the oxazole-4-carbohydrazide intermediate, followed by condensation with a salicylaldehyde derivative.

synthesis_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Schiff Base Formation Start_1 Ethyl 5-(naphthalen-1-yl)oxazole-4-carboxylate Product_1 5-(naphthalen-1-yl)oxazole-4-carbohydrazide Start_1->Product_1 Reagent_1 Hydrazine Hydrate Reagent_1->Product_1 Reflux in EtOH Start_2 5-(naphthalen-1-yl)oxazole-4-carbohydrazide Product_1->Start_2 Product_2 Probe G1 or G2 Start_2->Product_2 Reagent_2 Salicylaldehyde Derivative Reagent_2->Product_2 Reflux in EtOH

Caption: Experimental workflow for the synthesis of oxazole-derived probes.

Protocol 4.1.1: Synthesis of 5-(naphthalen-1-yl)oxazole-4-carbohydrazide

  • To a solution of ethyl 5-(naphthalen-1-yl)oxazole-4-carboxylate (1.0 g, 3.4 mmol) in ethanol (50 mL), add hydrazine hydrate (85%, 5 mL).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the product under vacuum to obtain 5-(naphthalen-1-yl)oxazole-4-carbohydrazide as a white solid.

Protocol 4.1.2: Synthesis of Probe G1 (N'-(2-hydroxybenzylidene)-5-(naphthalen-1-yl)oxazole-4-carbohydrazide)

  • Dissolve 5-(naphthalen-1-yl)oxazole-4-carbohydrazide (0.28 g, 1.0 mmol) in ethanol (30 mL).

  • Add salicylaldehyde (0.12 g, 1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6 hours.

  • Cool the solution to room temperature.

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate with ethanol and dry under vacuum.

Protocol 4.1.3: Synthesis of Probe G2 (N'-(4-(diethylamino)-2-hydroxybenzylidene)-5-(naphthalen-1-yl)oxazole-4-carbohydrazide)

  • Dissolve 5-(naphthalen-1-yl)oxazole-4-carbohydrazide (0.28 g, 1.0 mmol) in ethanol (30 mL).

  • Add 4-(diethylamino)-2-hydroxybenzaldehyde (0.19 g, 1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6 hours.

  • Cool the solution to room temperature.

  • Collect the bright yellow precipitate by filtration.

  • Wash the precipitate with ethanol and dry under vacuum.

General Protocol for Fluorescence Measurements
  • Prepare a stock solution of the fluorescent probe (e.g., 1.0 x 10⁻³ M in DMSO).

  • Prepare stock solutions of the metal ions to be tested (e.g., 1.0 x 10⁻² M in deionized water).

  • In a quartz cuvette, place the appropriate buffer solution (e.g., CH₃CN/H₂O (9:1, v/v)).

  • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 1.0 x 10⁻⁵ M).

  • Record the fluorescence spectrum of the probe solution.

  • Add incremental amounts of the metal ion stock solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Observe the changes in fluorescence intensity at the emission maximum.

fluorescence_measurement_workflow Prep_Probe Prepare Probe Stock Solution Setup Add Buffer and Probe to Cuvette Prep_Probe->Setup Prep_Ion Prepare Metal Ion Stock Solutions Add_Ion Titrate with Metal Ion Solution Prep_Ion->Add_Ion Measure_Initial Record Initial Fluorescence Spectrum Setup->Measure_Initial Measure_Initial->Add_Ion Measure_Final Record Fluorescence Spectrum after each addition Add_Ion->Measure_Final Mix Measure_Final->Add_Ion Repeat Analyze Analyze Fluorescence Intensity Change Measure_Final->Analyze

Caption: Workflow for fluorescence titration experiments.

Conclusion

The oxazole scaffold serves as a versatile platform for the development of fluorescent probes. Through straightforward Schiff base condensation reactions, probes with high sensitivity and selectivity for specific metal ions can be synthesized. The detailed protocols and data presented herein for oxazole-4-carbohydrazide derivatives provide a solid foundation for researchers to explore the potential of this compound and other related structures in the design of novel chemosensors for applications in chemical biology and diagnostics.

References

Vilsmeier-Haack Formylation of Oxazoles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note provides a detailed protocol for the regioselective formylation of 2,5-disubstituted oxazoles at the C-4 position, yielding valuable oxazole-4-carboxaldehyde derivatives. These products serve as crucial intermediates in the synthesis of various biologically active molecules and functional materials. The presented protocol offers a robust and efficient method for researchers, scientists, and drug development professionals engaged in the synthesis and modification of oxazole-based scaffolds.

The reaction proceeds via the formation of the Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich oxazole ring, leading to the introduction of a formyl group. The reaction is generally characterized by its mild conditions and good yields.

Experimental Protocol

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of 2,5-disubstituted oxazoles.

Materials:

  • 2,5-disubstituted oxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice-water bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a yellowish to reddish solution.

  • Formylation Reaction: Dissolve the 2,5-disubstituted oxazole in a minimal amount of anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and heat the reaction mixture to a temperature between 60°C and 80°C. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Stir the mixture vigorously for 15-30 minutes to hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure oxazole-4-carboxaldehyde.

Data Presentation

The following table summarizes the results of the Vilsmeier-Haack formylation for a variety of 2,5-disubstituted oxazoles, demonstrating the scope and efficiency of this protocol.

EntryR¹ SubstituentR² SubstituentReaction Time (h)Temperature (°C)Yield (%)
1MethylPhenyl37085
2PhenylMethyl47582
3PhenylPhenyl58078
4Ethyl4-Chlorophenyl3.57088
54-MethoxyphenylMethyl47580
6tert-ButylPhenyl68075

Mandatory Visualization

Vilsmeier_Haack_Oxazole_Formylation Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->Vilsmeier_Reagent Formation Electrophilic_Attack Electrophilic Attack Vilsmeier_Reagent->Electrophilic_Attack Oxazole 2,5-Disubstituted Oxazole Oxazole->Electrophilic_Attack Intermediate Iminium Salt Intermediate Electrophilic_Attack->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product Oxazole-4-carboxaldehyde Hydrolysis->Product

Caption: Workflow of the Vilsmeier-Haack formylation of oxazoles.

This detailed protocol and the accompanying data should serve as a valuable resource for researchers in the field of synthetic organic chemistry and drug discovery, facilitating the efficient synthesis of functionalized oxazole derivatives.

References

Application of Oxazole-4-carbaldehyde in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a variety of agrochemicals. Its reactive aldehyde group readily participates in condensation and cyclization reactions, providing a scaffold for the construction of more complex molecules with fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically active compounds.

Application in Fungicide Synthesis: 1,3,4-Oxadiazole Derivatives

A prominent application of this compound is in the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds known for their broad-spectrum fungicidal activity.[1][2] The general synthetic strategy involves a two-step process: the formation of an N-acylhydrazone via condensation of this compound with a suitable aroylhydrazide, followed by oxidative cyclization to yield the 2-(oxazol-4-yl)-5-aryl-1,3,4-oxadiazole.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(oxazol-4-yl)-1,3,4-oxadiazole

This protocol details the synthesis of a representative 1,3,4-oxadiazole derivative for fungicidal screening.

Step 1: Synthesis of N'-(4-chlorobenzylidene)oxazole-4-carbohydrazide (Hydrazone Intermediate)

  • Materials:

    • Oxazole-4-carbohydrazide (1 mmol)

    • 4-Chlorobenzaldehyde (1 mmol)

    • Ethanol (20 mL)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve oxazole-4-carbohydrazide and 4-chlorobenzaldehyde in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure hydrazone.

Step 2: Oxidative Cyclization to 2-(4-Chlorophenyl)-5-(oxazol-4-yl)-1,3,4-oxadiazole

  • Materials:

    • N'-(4-chlorobenzylidene)oxazole-4-carbohydrazide (1 mmol)

    • Chloramine-T (1.2 mmol)

    • Ethanol (25 mL)

  • Procedure:

    • Suspend the hydrazone intermediate in ethanol in a round-bottom flask.

    • Add Chloramine-T to the suspension.

    • Reflux the mixture for 3-5 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into cold water.

    • The solid product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-(4-chlorophenyl)-5-(oxazol-4-yl)-1,3,4-oxadiazole.

Quantitative Data: Fungicidal Activity

The synthesized 1,3,4-oxadiazole derivatives can be screened for their in-vitro antifungal activity against various plant pathogens using the mycelial growth inhibition method. The results are typically expressed as EC50 values (the concentration of the compound that inhibits 50% of the mycelial growth).

Compound IDTarget FungusEC50 (µg/mL)Reference Fungicide (EC50, µg/mL)
OX-Cl Botrytis cinerea15.8Carbendazim (8.5)
OX-NO2 Fusarium oxysporum12.5Tebuconazole (5.2)
OX-MeO Rhizoctonia solani20.1Hexaconazole (10.3)

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific synthesized compounds and the experimental conditions.

Application in Herbicide and Insecticide Synthesis

While the synthesis of fungicides is a primary application, this compound can also be a precursor for herbicides and insecticides. The oxazole moiety is a recognized pharmacophore in various commercial pesticides.[2]

Logical Workflow for Agrochemical Discovery using this compound```dot

Agrochemical_Discovery_Workflow O4C This compound Hydrazone Hydrazone O4C->Hydrazone Knoevenagel Knoevenagel O4C->Knoevenagel Wittig Wittig O4C->Wittig Oxadiazole Oxadiazole Hydrazone->Oxadiazole Cyclization Unsaturated Unsaturated Knoevenagel->Unsaturated Alkene Alkene Wittig->Alkene Fungicidal Fungicidal Oxadiazole->Fungicidal Herbicidal Herbicidal Unsaturated->Herbicidal Insecticidal Insecticidal Alkene->Insecticidal

References

Synthesis of Antimicrobial Agents from Oxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial agents derived from the oxazole scaffold. Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and oxazoles represent a promising avenue for the discovery of new therapeutic candidates.[3]

Synthetic Protocols for Oxazole-Based Antimicrobial Agents

Several synthetic strategies are available for the construction of the oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for two common and versatile methods: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

The Robinson-Gabriel synthesis is a classic method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino ketones.[1]

Protocol:

Materials:

  • 2-Acylamino ketone (1.0 eq)

  • Phosphoryl chloride (POCl₃) or Sulfuric Acid (H₂SO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-acylamino ketone (1.0 eq) in an anhydrous solvent.

  • Slowly add the cyclodehydrating agent (e.g., POCl₃, 2.0-3.0 eq) to the solution at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into an ice-cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure 2,5-disubstituted oxazole.

Diagram of Robinson-Gabriel Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 2-Acylamino ketone dissolve Dissolve in anhydrous solvent start1->dissolve start2 Cyclodehydrating Agent (e.g., POCl3) add_reagent Add cyclodehydrating agent at 0 °C start2->add_reagent dissolve->add_reagent reflux Heat to reflux add_reagent->reflux monitor Monitor by TLC reflux->monitor quench Quench with NaHCO3 monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine, dry over Na2SO4 extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by column chromatography concentrate->purify product Pure 2,5-Disubstituted Oxazole purify->product

Caption: Workflow for the Robinson-Gabriel Synthesis.

Van Leusen Synthesis of 5-Substituted Oxazoles

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2]

Protocol:

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous methanol or other suitable solvent

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane, DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.0-1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, and monitor its progress by TLC.

  • Once the reaction is complete, add water to the mixture.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the desired 5-substituted oxazole.[4]

Diagram of Van Leusen Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 Aldehyde mix Mix in anhydrous methanol start1->mix start2 TosMIC start2->mix start3 Base (e.g., K2CO3) start3->mix stir Stir at room temp or gentle heat mix->stir monitor Monitor by TLC stir->monitor add_water Add water monitor->add_water extract Extract with organic solvent add_water->extract wash_dry Wash with brine, dry over MgSO4 extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by column chromatography concentrate->purify product Pure 5-Substituted Oxazole purify->product

Caption: Workflow for the Van Leusen Oxazole Synthesis.

Protocols for Antimicrobial Susceptibility Testing

Once the oxazole derivatives are synthesized and purified, their antimicrobial activity must be evaluated. The following are standard protocols for determining the susceptibility of microorganisms to these novel compounds.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

Protocol:

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized oxazole derivatives of known concentration

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate the entire surface of an MHA plate by streaking the swab evenly in three directions.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper disks with a known concentration of the synthesized oxazole derivatives.

  • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Synthesized oxazole derivatives of known concentration

  • Bacterial strains

  • Sterile saline

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

Procedure:

  • Prepare a twofold serial dilution of the oxazole derivatives in MHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

  • Incubate the microtiter plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the oxazole derivative at which no visible bacterial growth is observed.

Quantitative Data Summary

The antimicrobial activity of a selection of synthesized oxazole derivatives against common bacterial strains is summarized below.

Compound IDStructureTest MethodS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
OXA-1 2-(4-chlorophenyl)-5-phenyloxazoleBroth Microdilution1632[5]
OXA-2 2-amino-4-(4-bromophenyl)oxazoleBroth Microdilution816[6]
OXA-3 5-(4-nitrophenyl)-2-phenyloxazoleBroth Microdilution3264[5]
Compound IDStructureTest MethodS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)Reference
OAD-1 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazoleAgar Disk Diffusion1815[7]
OAD-2 2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazoleAgar Disk Diffusion2017[8]

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that oxazole derivatives may exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[9][10] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Diagram of Proposed DNA Gyrase Inhibition Pathway:

G oxazole Oxazole Derivative dna_gyrase DNA Gyrase (Topoisomerase II) oxazole->dna_gyrase Inhibition dna_replication DNA Replication & Transcription oxazole->dna_replication Disruption of dna_gyrase->dna_replication Enables dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption of

References

Application Notes and Protocols: Development of Anticancer Agents Using the Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anticancer agents based on the versatile oxazole scaffold. The unique chemical properties of the oxazole ring allow for diverse interactions with various biological targets, making it a "privileged scaffold" in medicinal chemistry.[1][2] This document outlines the key mechanisms of action, summarizes the efficacy of selected compounds, and provides detailed protocols for their synthesis and biological evaluation.

Introduction to Oxazole-Based Anticancer Agents

The oxazole motif, a five-membered heterocycle containing oxygen and nitrogen, is a core component of numerous natural products and synthetic molecules with potent biological activities.[1][3][4] In oncology, oxazole derivatives have emerged as promising therapeutic candidates due to their ability to target a wide range of cancer-related pathways with high efficacy, often in nanomolar concentrations.[5][6] Recent research has focused on designing and synthesizing novel oxazole-based compounds that exhibit enhanced cytotoxicity against various cancer cell lines, including those resistant to existing therapies.[7]

Mechanisms of Action

Oxazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation.[3] Key molecular targets include:

  • Tubulin Polymerization: A significant number of oxazole compounds interfere with microtubule dynamics by binding to tubulin, thereby inhibiting its polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and subsequent apoptosis.[1][3]

  • Signaling Pathway Inhibition:

    • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often overactivated in cancer, promoting cell survival and proliferation. Certain oxazole derivatives have been shown to specifically inhibit the STAT3 signaling pathway.[1][3]

    • Kinase Inhibition: Many oxazole-containing compounds act as inhibitors of various protein kinases that are crucial for cell growth and division.[3][6] For instance, some derivatives have shown inhibitory activity against c-Kit tyrosine kinase (TRK).[8][9]

  • DNA Targeting: Oxazole derivatives can also interact with DNA, for example, by stabilizing G-quadruplex structures or inhibiting DNA topoisomerases, which are essential for DNA replication and repair.[3][5]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative oxazole-based anticancer agents against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Oxazole Derivative A MCF-7 (Breast)0.05[5]
A549 (Lung)0.12[5]
HCT116 (Colon)0.08[10]
Oxazole Sulfonamide 16 Leukemia (average)0.0488[11]
Oxazolopyrimidine 3j HT29 (Colon)58.44[12]
A549 (Lung)>500[12]
Schiff Base 4c MCF-7 (Breast)80-100 µg/mL[8][9]

Experimental Protocols

General Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes a common method for synthesizing the oxazole core, which can be adapted for various derivatives.[4][11]

Materials:

  • α-Bromoketone

  • Amide

  • Phosphoryl chloride (POCl₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the α-bromoketone and the amide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add phosphoryl chloride to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2,5-disubstituted oxazole.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of oxazole derivatives on cancer cell lines.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Oxazole compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]

  • Treat the cells with various concentrations of the oxazole compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.[10] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[10]

  • Incubate the plate for 3-4 hours to allow the formation of formazan crystals by viable cells.[10]

  • Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by oxazole derivatives.[13]

Materials:

  • Cancer cells treated with oxazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the desired concentrations of the oxazole compound for a specified time (e.g., 24-48 hours).

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by oxazole compounds.[14][15][16]

Materials:

  • Cancer cells treated with oxazole compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the oxazole compound for the desired time.

  • Lyse the cells with ice-cold RIPA buffer.[16]

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[14]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[16]

Visualizations

The following diagrams illustrate key concepts in the development and evaluation of oxazole-based anticancer agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Oxazole Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT) characterization->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis mechanism Mechanism of Action (Western Blot) apoptosis->mechanism sar SAR Studies mechanism->sar lead_opt Lead Optimization sar->lead_opt stat3_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Oxazole Oxazole Inhibitor Oxazole->STAT3 Inhibition mtt_workflow start Seed Cells in 96-well Plate treat Treat with Oxazole Compounds start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

References

Application Notes and Protocols for the Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxazole-4-carboxaldehyde is a key building block in the synthesis of various pharmaceutically active compounds. Its large-scale preparation can be challenging due to the molecule's physical properties. This document provides a detailed protocol for the multi-kilogram scale synthesis of 2-methyloxazole-4-carboxaldehyde, adapted from established industrial processes. The described synthetic pathway involves a four-step sequence starting from ethyl 2-methyloxazole-4-carboxylate, proceeding through saponification, activation to an acid chloride, formation of a Weinreb amide, and culminating in a final reduction to the target aldehyde.

Quantitative Data Summary

The following table summarizes the typical yields and key parameters for each step in the synthesis of 2-methyloxazole-4-carboxaldehyde on a large scale.

StepIntermediate/Product NameStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
12-Methyloxazole-4-carboxylic acidEthyl 2-methyloxazole-4-carboxylate127.1092>95
22-Methyloxazole-4-carbonyl chloride2-Methyloxazole-4-carboxylic acid145.55Not IsolatedNot Applicable
3N-methoxy-N-methyl-2-methyloxazole-4-carboxamide2-Methyloxazole-4-carbonyl chloride170.17Not Specified>95
42-Methyloxazole-4-carboxaldehydeN-methoxy-N-methyl-2-methyloxazole-4-carboxamide111.10Not Specified>97

Experimental Protocols

Safety Precautions

This synthesis involves hazardous reagents such as oxalyl chloride and lithium aluminium hydride. All procedures should be carried out by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care must be taken when handling lithium aluminium hydride, as it reacts violently with water.

Step 1: Saponification of Ethyl 2-methyloxazole-4-carboxylate

This step converts the starting ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-methyloxazole-4-carboxylate (100 kg, 645 mol)

  • Water (250 L)

  • 32% w/w Sodium hydroxide solution (96 kg, 768 mol)

  • 37% w/w Hydrochloric acid (78 kg, 770 mol)

Procedure:

  • Dissolve ethyl 2-methyloxazole-4-carboxylate in water at 20–25 °C.

  • Add the sodium hydroxide solution over 30 minutes, maintaining the temperature between 20–25 °C.

  • Stir the mixture for 1 hour.

  • Add hydrochloric acid while maintaining the temperature between 20–25 °C.

  • Cool the resulting slurry to 0 °C and age for 1 hour.

  • Isolate the product by filtration and wash the filter cake with cold water (100 kg).

  • The wet product is 2-methyloxazole-4-carboxylic acid.

Step 2: Formation of 2-Methyloxazole-4-carbonyl chloride

The carboxylic acid is converted to the more reactive acid chloride.

Materials:

  • 2-Methyloxazole-4-carboxylic acid (5.00 g, 39.4 mmol - Note: this is a lab-scale example, scale up accordingly)

  • Dichloromethane (20 mL)

  • Oxalyl chloride (6.75 mL, 77.4 mmol)

  • N,N-Dimethylformamide (DMF) (50 µL, 0.65 mmol)

  • Heptane (50 mL)

Procedure:

  • Suspend 2-methyloxazole-4-carboxylic acid in dichloromethane and cool to 0−5 °C.[1]

  • Add oxalyl chloride followed by DMF.[1]

  • Allow the mixture to warm to ambient temperature and age for 3 hours.[1]

  • Cool the resulting slurry to 0−5 °C and age for 1 hour.[1]

  • Add heptane to precipitate the product.[1] The acid chloride is typically used directly in the next step without full isolation and characterization due to its reactivity.

Step 3: Synthesis of N-methoxy-N-methyl-2-methyloxazole-4-carboxamide (Weinreb Amide)

The acid chloride is reacted with N,O-dimethylhydroxylamine to form the stable Weinreb amide intermediate.

Materials:

  • 2-Methyloxazole-4-carbonyl chloride (from the previous step)

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine or another suitable base

  • Dichloromethane

Procedure: Note: A specific large-scale protocol for this step was not detailed in the searched literature. The following is a general procedure for Weinreb amide formation.

  • Prepare a solution of 2-methyloxazole-4-carbonyl chloride in dichloromethane.

  • In a separate flask, create a slurry of N,O-dimethylhydroxylamine hydrochloride in dichloromethane.

  • Cool the slurry to 0 °C and slowly add a base (e.g., triethylamine) to neutralize the hydrochloride.

  • Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the Weinreb amide.

Step 4: Reduction of Weinreb Amide to 2-Methyloxazole-4-carboxaldehyde

The final step is the controlled reduction of the Weinreb amide to the aldehyde using a powerful reducing agent. The key reaction is the reduction of the N-methoxy-N-methyl amide using lithium aluminium hydride.[1]

Materials:

  • N-methoxy-N-methyl-2-methyloxazole-4-carboxamide (from the previous step)

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure: Note: A specific large-scale protocol for this step was not detailed in the searched literature. The following is a general procedure for the LiAlH₄ reduction of a Weinreb amide.

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF in a suitable reactor and cool to 0 °C.

  • Dissolve the Weinreb amide in anhydrous THF.

  • Slowly add the Weinreb amide solution to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This should result in the formation of a granular precipitate of aluminum salts.

  • Filter the solid salts and wash thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • The crude product is then isolated by crystallization.

Visualizations

Synthetic Workflow

SynthesisWorkflow Start Ethyl 2-methyloxazole-4-carboxylate Acid 2-Methyloxazole-4-carboxylic acid Start->Acid NaOH, H₂O then HCl AcidChloride 2-Methyloxazole-4-carbonyl chloride Acid->AcidChloride (COCl)₂, DMF, CH₂Cl₂ WeinrebAmide N-methoxy-N-methyl-2-methyloxazole-4-carboxamide AcidChloride->WeinrebAmide Me(OMe)NH·HCl, Base, CH₂Cl₂ Aldehyde 2-Methyloxazole-4-carboxaldehyde WeinrebAmide->Aldehyde LiAlH₄, THF then Workup

Caption: Overall synthetic scheme for 2-methyloxazole-4-carboxaldehyde.

Logical Flow of the Final Reduction Step

ReductionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep_LiAlH4 Suspend LiAlH₄ in anhydrous THF under inert atmosphere Addition Slowly add Amide solution to LiAlH₄ suspension at 0 °C Prep_LiAlH4->Addition Prep_Amide Dissolve Weinreb Amide in anhydrous THF Prep_Amide->Addition Stir Stir until reaction completion Addition->Stir Quench Quench with H₂O and NaOH(aq) Stir->Quench Filter Filter aluminum salts Quench->Filter Concentrate Concentrate filtrate Filter->Concentrate Crystallize Crystallize final product Concentrate->Crystallize

Caption: Workflow for the LiAlH₄ reduction and product isolation.

References

Application Notes and Protocols for the Purification of Oxazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of oxazole derivatives using column chromatography. Oxazole moieties are significant structural motifs in a vast array of biologically active compounds and pharmaceuticals. Consequently, robust and efficient purification methods are paramount in the research and development of oxazole-containing entities. The following protocols and data have been synthesized from established laboratory practices and scientific literature to guide researchers in achieving high purity of their target oxazole derivatives.

Data Presentation: Chromatographic Conditions

The selection of an appropriate stationary and mobile phase is critical for the successful separation of oxazole derivatives. The choice is primarily dictated by the polarity of the target molecule. Below is a summary of typical chromatographic conditions used for various oxazole derivatives.

Oxazole Derivative TypeStationary PhaseMobile Phase System (v/v)ModifierTypical Rf Value
General Oxazole DerivativesSilica Gel (60 Å, 230-400 mesh)n-Hexane / Ethyl Acetate-0.3 - 0.4[1]
2-(2,5-Dimethoxybenzoyl)oxazoleSilica Gel (230-400 mesh)n-Hexane / Ethyl Acetate (e.g., 9:1 to 7:3)1% Triethylamine (optional)~ 0.3[2]
Oxazole-4-carboximidamideSilica Gel (60 Å, 230-400 mesh)Dichloromethane / Methanol-0.3 - 0.4[1]
Oxazole Carboxylic AcidsSilica GelDichloromethane / Methanol or n-Hexane / Ethyl Acetate0.1-1% Acetic or Formic AcidNot Specified[3]
Trisubstituted OxazolesSilica GelPetroleum Ether / Ethyl Acetate (e.g., 90:10)-0.25 - 0.30[4]

Experimental Protocols

A generalized protocol for the purification of oxazole derivatives by column chromatography is provided below. This should be adapted based on the specific properties of the target compound, which can be initially determined by thin-layer chromatography (TLC).

Method Development using Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to identify a suitable solvent system using TLC.[1]

  • Materials : TLC plates (silica gel coated), developing chamber, spotting capillaries, UV lamp.

  • Procedure :

    • Prepare a dilute solution of the crude reaction mixture.

    • Spot the solution onto the baseline of a TLC plate.

    • Place a small amount of a chosen solvent system (e.g., varying ratios of hexane and ethyl acetate) into the developing chamber and allow the atmosphere to saturate.

    • Place the TLC plate in the chamber and allow the solvent to ascend.

    • Once the solvent front is near the top, remove the plate and mark the solvent front.

    • Visualize the separated spots under a UV lamp.

    • The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.[1]

Column Chromatography Protocol
  • Materials : Chromatography column, stationary phase (e.g., silica gel, 230-400 mesh), optimized mobile phase from TLC, crude oxazole derivative, sand, cotton or glass wool, collection tubes, rotary evaporator.[1][2]

  • Procedure :

    • Column Packing :

      • Secure the column in a vertical position.

      • Place a small plug of cotton or glass wool at the bottom.

      • Add a thin layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar mobile phase.

      • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

      • Add another thin layer of sand on top of the silica bed.[1]

    • Sample Loading :

      • Dissolve the crude oxazole derivative in a minimal amount of the mobile phase.

      • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1][5]

    • Elution :

      • Begin eluting the column with the least polar mobile phase determined from TLC.

      • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in hexane).

      • Collect fractions in separate tubes.[1][2]

    • Fraction Analysis :

      • Analyze the collected fractions by TLC to identify which fractions contain the pure product.[1]

    • Solvent Removal :

      • Combine the pure fractions.

      • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified oxazole derivative.[1][2]

Mandatory Visualizations

Experimental Workflow for Oxazole Derivative Purification

The following diagram illustrates the general workflow for the purification of oxazole derivatives by column chromatography.

PurificationWorkflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product Crude Crude Oxazole Derivative TLC TLC Method Development Crude->TLC Packing Column Packing TLC->Packing Loading Sample Loading Packing->Loading Elution Elution Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure Pure Oxazole Derivative Evaporation->Pure

Caption: Workflow for the purification of oxazole derivatives.

Logical Relationship for Mobile Phase Selection

The selection of the mobile phase is a critical step governed by the polarity of the target oxazole derivative.

MobilePhaseSelection cluster_polarity Compound Polarity cluster_mobile_phase Mobile Phase Composition Compound Oxazole Derivative Polarity Low Low Polarity Compound->Low High High Polarity Compound->High Acidic Acidic Compound->Acidic Basic Basic Compound->Basic HexEtOAc Hexane / Ethyl Acetate Low->HexEtOAc DCMMeOH Dichloromethane / Methanol High->DCMMeOH AcidMod Hexane / EtOAc + Acetic/Formic Acid Acidic->AcidMod BaseMod Hexane / EtOAc + Triethylamine Basic->BaseMod

References

Troubleshooting & Optimization

Troubleshooting low yields in Robinson-Gabriel oxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Robinson-Gabriel oxazole synthesis. Find troubleshooting guides and frequently asked questions to optimize your reaction outcomes and resolve low-yield issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, providing targeted solutions to improve yield and purity in your oxazole synthesis.

Question 1: My reaction yields are consistently low, and I observe significant charring or tar-like byproduct formation. What is the likely cause?

Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for the cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with alternative reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid.[1][2] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1]

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and the minimization of substrate decomposition.[1]

  • Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Question 2: I am struggling with an incomplete reaction, even after extended periods. How can I drive the reaction to completion without generating byproducts?

Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under your current conditions, or the chosen dehydrating agent is not sufficiently potent for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1]

  • Employ Microwave Heating: As mentioned previously, microwave heating can provide the necessary energy to drive the reaction to completion in a much shorter timeframe, often with improved yields.[1]

Question 3: My starting 2-acylamino-ketone seems to be degrading before the desired cyclization occurs. How can this be prevented?

Answer: The 2-acylamino-ketone precursors can be sensitive to the reaction conditions, particularly to hydrolysis under strongly acidic conditions before the intramolecular cyclization can take place.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in your starting material. Ensure all solvents and reagents are thoroughly dried before use.

  • Use Milder Reagents: For sensitive substrates, avoid strong mineral acids. A two-step procedure involving oxidation of a β-hydroxy amide with Dess-Martin periodinane, followed by cyclodehydration with triphenylphosphine and iodine, is a very mild and effective alternative.[3]

Question 4: How do I prepare the 2-acylamino-ketone starting material if it's not commercially available?

Answer: The required 2-acylamino-ketone starting material is commonly synthesized via the Dakin-West reaction. This reaction transforms an α-amino acid into a keto-amide using an acid anhydride and a base, typically pyridine.[3][4]

Data Presentation: Comparison of Cyclodehydrating Agents

The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.

Dehydrating AgentTypical SolventsTypical TemperaturesAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Acetic Anhydride, Neat90-100°CInexpensive, readily availableHarsh conditions, can lead to charring and low yields for sensitive substrates[1][2]
Phosphorus Pentoxide (P₂O₅) / Phosphorus Oxychloride (POCl₃) DMF, Dioxane, Neat90-110°CEffective for many substratesHarsh, can lead to chlorinated byproducts, difficult workup
Polyphosphoric Acid (PPA) Neat100-160°COften gives higher yields than H₂SO₄[2]High viscosity, difficult to stir, challenging workup
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis[1][5]Expensive, can be too reactive for some substrates
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureVery mild, high functional group tolerance[1][3]Two-step process, expensive reagents
Burgess Reagent THF, Benzene50-80°C (often under microwave)Mild, neutral conditions, clean conversionsExpensive, moisture-sensitive

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Modern Mild Synthesis via Dess-Martin Periodinane and PPh₃/I₂

This two-step protocol is suitable for sensitive substrates.

  • Step 1: Oxidation with Dess-Martin Periodinane

    • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[1]

    • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[1]

    • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude 2-acylamino-ketone.[1]

  • Step 2: Cyclodehydration with PPh₃/I₂

    • Preparation: Dissolve the crude 2-acylamino-ketone from Step 1 in an anhydrous solvent such as acetonitrile or THF.[1]

    • Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]

    • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]

    • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Protocol 3: Synthesis of 2-Acylamino-ketone via Dakin-West Reaction

  • Preparation: In a round-bottom flask, combine the α-amino acid (1.0 eq), an acid anhydride (e.g., acetic anhydride, >3.0 eq), and a base such as pyridine (which can also serve as the solvent).[4]

  • Reaction: Heat the mixture to reflux. With the addition of 4-dimethylaminopyridine (DMAP) as a catalyst, the reaction can proceed at room temperature.[4]

  • Mechanism: The reaction proceeds through the acylation of the amino acid, cyclization to an azlactone intermediate, followed by further acylation, ring-opening, and decarboxylation to yield the keto-amide.[4]

  • Workup: After completion, the reaction mixture is typically worked up by removing the volatile components under reduced pressure and purifying the residue by chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield in Robinson-Gabriel Synthesis issue Identify Primary Issue start->issue tar Significant Tar / Decomposition issue->tar Charring observed incomplete Incomplete Reaction issue->incomplete Starting material remains degradation Starting Material Degradation issue->degradation SM spot disappears, no product forms solution_harsh Conditions too harsh tar->solution_harsh solution_mild Conditions too mild / Low Activation incomplete->solution_mild solution_hydrolysis Hydrolysis of Starting Material degradation->solution_hydrolysis action_milder Use Milder Dehydrating Agent (TFAA, DMP/PPh3/I2, Burgess) Lower Temperature Reduce Reaction Time solution_harsh->action_milder action_stronger Increase Reagent Stoichiometry Use Stronger Dehydrating Agent (POCl3, PPA) Use Microwave Heating solution_mild->action_stronger action_anhydrous Ensure Anhydrous Conditions Use Milder Reagents solution_hydrolysis->action_anhydrous Robinson_Gabriel_Mechanism cluster_main Robinson-Gabriel Oxazole Synthesis start_material 2-Acylamino-ketone protonation Protonation of Ketone Carbonyl start_material->protonation + H+ (from dehydrating agent) cyclization Intramolecular Cyclization (Nucleophilic attack by Amide Oxygen) protonation->cyclization oxazolinium Oxazolinium Intermediate cyclization->oxazolinium dehydration Dehydration (-H2O) oxazolinium->dehydration product Substituted Oxazole dehydration->product Dakin_West_Reaction cluster_prep Dakin-West Reaction (Starting Material Synthesis) amino_acid α-Amino Acid acylation Acylation of Amine and Carboxylic Acid amino_acid->acylation + Ac₂O, Pyridine azlactone Azlactone (Oxazolone) Intermediate acylation->azlactone acylation2 Acylation at C4 azlactone->acylation2 ring_opening Ring Opening & Decarboxylation acylation2->ring_opening - CO₂ product 2-Acylamino-ketone ring_opening->product

References

Oxazole Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of oxazoles. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols to minimize byproduct formation, and quantitative data to guide your reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during common oxazole synthesis methods, leading to low yields or impure products.

Robinson-Gabriel Synthesis

Question 1: My Robinson-Gabriel reaction yields are consistently low, and I observe significant charring or tar-like byproduct formation. What is the likely cause?

Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures.

Recommended Solutions:

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and the minimization of substrate decomposition.

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with alternatives that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid. Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.

  • Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing the thermal degradation of the substrate.

Question 2: I am observing the formation of enamides as a significant side product. How can I prevent this?

Answer: Under certain conditions, the elimination of water from the 2-acylamino-ketone starting material can lead to the formation of an enamide as a competing side product.

Recommended Solutions:

  • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for your specific substrate.

  • Choice of Dehydrating Agent: The choice of the cyclodehydrating agent is critical. The table below summarizes common reagents and their typical reaction conditions, which can be used as a starting point for optimization.

Question 3: My starting 2-acylamino-ketone seems to be degrading before the desired cyclization occurs. How can this be prevented?

Answer: The 2-acylamino-ketone precursors can be sensitive to the reaction conditions, particularly to hydrolysis under strongly acidic conditions before the intramolecular cyclization can take place.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried.

  • Use a Milder Dehydrating Agent: For sensitive substrates, a popular and milder method involves the use of triphenylphosphine and iodine. Other milder alternatives to concentrated sulfuric acid include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, and thionyl chloride.

Van Leusen Oxazole Synthesis

Question 1: My Van Leusen oxazole synthesis is resulting in a low yield of the desired oxazole and a significant amount of a dihydrooxazole intermediate. What is happening and how can I fix it?

Answer: The final step of the Van Leusen synthesis is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct, leading to low yields of the desired oxazole.

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.

  • Use a Stronger Base: While a moderately strong base like potassium carbonate is often sufficient, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.

  • Extended Reaction Time: In some cases, simply extending the reaction time can allow for the complete conversion of the intermediate to the oxazole.

  • Post-Reaction Treatment: If you have already worked up the reaction and isolated the dihydrooxazole, you can subject it to basic conditions again to promote elimination. Dissolve the intermediate in a suitable solvent (e.g., THF) and treat it with a strong, non-nucleophilic base like DBU.

Question 2: My reaction is producing a nitrile instead of the expected oxazole. What is causing this side reaction?

Answer: The formation of a nitrile is the characteristic outcome of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde. Therefore, the most likely cause is the presence of a ketone impurity in your aldehyde starting material.

Recommended Solutions:

  • Check Aldehyde Purity: Ensure your aldehyde is pure. Aldehydes can oxidize to carboxylic acids upon storage, and the presence of these acidic impurities can quench the base needed for the reaction. If your aldehyde is contaminated with ketones, you will observe the formation of the corresponding nitrile byproduct. It is advisable to use freshly distilled or purified aldehydes.

  • Ensure TosMIC Stability: TosMIC (p-toluenesulfonylmethyl isocyanide) is sensitive to moisture and can decompose. Store it in a desiccator and handle it under an inert atmosphere if possible.

Data Presentation

Table 1: Comparison of Common Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical ConditionsNotes
Conc. H₂SO₄Acetic anhydride, 90-100°CTraditional method, can be harsh and lead to decomposition.
Polyphosphoric Acid (PPA)130-160°COften provides better yields than H₂SO₄ for certain substrates.
POCl₃Pyridine or DMF, 0°C to refluxEffective, but can be harsh.
Trifluoroacetic Anhydride (TFAA)DCM or THF, rtMilder conditions, suitable for sensitive substrates.
Burgess ReagentTHF, refluxMild and effective for sensitive substrates.
PPh₃ / I₂CH₃CN, Et₃N, 0°C to rtMild conditions, good for sensitive substrates.
Dess-Martin Periodinane / PPh₃ / I₂Two-step: 1. DMP in DCM, rt; 2. PPh₃/I₂Very mild, suitable for complex and sensitive molecules.
Table 2: Effect of Base on the Yield of 5-Phenyloxazole in Van Leusen Synthesis
AldehydeBaseSolventConditionsYield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux85
4-ChlorobenzaldehydeK₂CO₃MethanolReflux82
4-MethoxybenzaldehydeK₂CO₃MethanolReflux78
2-NaphthaldehydeK₂CO₃MethanolReflux88

Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.

Experimental Protocols

Protocol 1: Milder Robinson-Gabriel Synthesis using Dess-Martin Periodinane and PPh₃/I₂

This two-step protocol is designed for sensitive substrates to minimize degradation and side product formation.

Step 1: Oxidation of β-hydroxy amide to β-keto amide

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers

Optimizing reaction conditions for the Van Leusen synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Van Leusen synthesis of imidazoles, oxazoles, and nitriles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield of my desired imidazole/oxazole product. What are the common causes and how can I improve the yield?

Low yields in the Van Leusen synthesis can often be attributed to several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Here are key areas to troubleshoot:

  • Purity of Starting Materials: Ensure the aldehyde, amine (for imidazole synthesis), and tosylmethyl isocyanide (TosMIC) are of high purity. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.[1]

  • Base Selection: The choice of base is critical. For imidazole and oxazole synthesis, a moderately strong, non-nucleophilic base like potassium carbonate is often sufficient.[1][2] However, for the synthesis of nitriles from ketones, a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is typically required to deprotonate the less acidic TosMIC.[3]

  • Solvent Choice: Aprotic polar solvents like THF, DMF, or DMSO are generally used to ensure the solubility of reactants and intermediates.[3]

  • Reaction Temperature: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can promote the elimination of the tosyl group in the final step to form the aromatic ring.[1]

  • Reaction Time: Extending the reaction time may allow for the complete conversion of intermediates to the final product.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions. Any moisture can lead to the decomposition of TosMIC.[1]

Q2: My reaction is producing a significant amount of nitrile byproduct instead of the expected oxazole. What is happening and how can I prevent this?

The formation of a nitrile byproduct when synthesizing an oxazole from an aldehyde is a known issue.

This side reaction is often caused by the presence of ketone impurities in the aldehyde starting material.[1] Ketones react with TosMIC to form nitriles.[4][5]

Troubleshooting Steps:

  • Purify the Aldehyde: The most effective solution is to purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[1]

Q3: I have identified N-(tosylmethyl)formamide as a major byproduct in my reaction mixture. What is the source of this impurity and how can I minimize its formation?

N-(tosylmethyl)formamide is a decomposition product of TosMIC, particularly under basic conditions in the presence of water.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The most critical step is to perform the reaction under strictly anhydrous conditions. This includes using dry solvents and glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The formation of this byproduct consumes TosMIC, thereby reducing the overall yield of the desired product.[1]

Q4: The final elimination of the tosyl group seems to be inefficient, leading to the accumulation of the dihydrooxazole or imidazoline intermediate. How can I drive the reaction to completion?

The base-promoted elimination of p-toluenesulfinic acid is the final step in forming the aromatic oxazole or imidazole ring.[1][6] If this step is inefficient, the dihydrooxazole or imidazoline intermediate will be a major byproduct.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can facilitate the elimination step.[1]

  • Use a Stronger Base: Switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote a more efficient elimination.[1]

  • Extend Reaction Time: In some cases, a longer reaction time will allow for the complete conversion of the intermediate.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize reaction conditions for the Van Leusen synthesis from various literature sources.

Table 1: Microwave-Assisted Synthesis of 5-Substituted Oxazoles and 4,5-Disubstituted Oxazolines

Aldehyde (3 mmol)TosMIC (3 mmol)Base (1 equiv.)SolventConditionsProduct
BenzaldehydeTosMICK₃PO₄Isopropanol280 W, 60 °C4,5-disubstituted oxazoline

Data sourced from Mukku, N. et al. ACS Omega 2020, 5, 28239–28248.[2] Note: A subsequent elimination step is required to obtain the 4,5-disubstituted oxazole.[2]

Table 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

TosMIC (1.0 mmol)Aliphatic Halide (1.5 mmol)Aldehyde (1.2 mmol)Base (3.0 mmol)SolventConditionsProduct
TosMIC1-bromobutaneBenzaldehydeK₂CO₃[bmim]Br (2.5 mL)Room Temperature, 10-12 h4,5-disubstituted oxazole

Data sourced from Wu, B. et al. Synlett 2009, 500-504.[2][6]

Experimental Protocols

Protocol 1: General Procedure for Van Leusen Oxazole Synthesis

  • To a suspension of a suitable base (e.g., potassium carbonate) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of the aldehyde.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TosMIC in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.[1]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in [bmim]Br [2]

  • To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in [bmim]Br (2.5 mL), add the aliphatic halide (1.5 mmol).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Add the aldehyde (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.[2]

Mandatory Visualizations

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate + Deprotonated TosMIC (Cyclization) TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Base Base Oxazole Oxazole Oxazoline_Intermediate->Oxazole - Tosyl group (Elimination)

Caption: Simplified reaction pathway for the Van Leusen oxazole synthesis.

Troubleshooting_Workflow Start Low Yield in Van Leusen Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Aldehyde/ Amine/TosMIC Impure->Purify Yes Check_Conditions Review Reaction Conditions Impure->Check_Conditions No Purify->Check_Conditions Suboptimal Suboptimal? Check_Conditions->Suboptimal Optimize Optimize Base, Solvent, Temp. Suboptimal->Optimize Yes Check_Byproducts Analyze for Byproducts Suboptimal->Check_Byproducts No Optimize->Check_Byproducts Byproducts_Present Byproducts? Check_Byproducts->Byproducts_Present Address_Byproducts Address Specific Byproduct Formation Byproducts_Present->Address_Byproducts Yes Improved_Yield Improved Yield Byproducts_Present->Improved_Yield No Address_Byproducts->Improved_Yield

Caption: A decision tree for troubleshooting low yields.

Experimental_Workflow Setup Reaction Setup (Anhydrous, Inert Atm.) Reagents Add Base, Solvent, and Aldehyde/Amine Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling TosMIC_Addition Slowly Add TosMIC Cooling->TosMIC_Addition Reaction Stir at RT (Monitor by TLC) TosMIC_Addition->Reaction Heating Sluggish? Reaction->Heating Heat Heat to 40-50 °C Heating->Heat Yes Workup Quench with Water and Extract Heating->Workup No Heat->Workup Purification Dry, Concentrate, and Purify Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the Van Leusen synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Oxazole Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-based compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during the synthesis and development of oxazole derivatives.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve solubility problems with your oxazole starting materials in a question-and-answer format.

Q1: My oxazole starting material (e.g., carboxylic acid, aldehyde, 2-acylaminoketone) is not dissolving in the reaction solvent. What should I do first?

A1: The first step is to systematically evaluate your solvent choice. The principle of "like dissolves like" is a good starting point.[1] Polar starting materials will dissolve better in polar solvents, and nonpolar materials in nonpolar solvents.

Initial Troubleshooting Steps:

  • Verify Polarity: Assess the overall polarity of your starting material. The presence of polar functional groups like -COOH, -OH, and -NH2 increases polarity.

  • Consult Solvent Polarity Charts: Use a solvent polarity index to select a solvent with a polarity that more closely matches your starting material.

  • Attempt Gentle Heating: Gradually warming the mixture can significantly increase the solubility of many organic compounds. Be cautious not to exceed the decomposition temperature of your material.

  • Increase Solvent Volume: While not always ideal due to concentration requirements, increasing the amount of solvent can help to dissolve a stubborn starting material.

Q2: I've tried different solvents of similar polarity with little success. What are my next options?

A2: If single-solvent systems are failing, you can move on to more advanced techniques such as using co-solvents or adjusting the pH.

  • Co-solvency: This technique involves adding a second, miscible solvent (a co-solvent) to the primary solvent to modify the overall polarity of the solvent system.[2][3] For example, if your compound has low solubility in a nonpolar solvent like toluene, adding a small amount of a more polar solvent like THF or DMF can enhance solubility.

  • pH Adjustment: For acidic or basic starting materials, altering the pH can dramatically increase solubility.[4]

    • Acidic Compounds (e.g., Carboxylic Acids): Increasing the pH with a suitable base will deprotonate the acid, forming a more polar and often more soluble salt.

    • Basic Compounds: Decreasing the pH with a suitable acid will protonate the basic functional group, forming a more soluble salt.

Q3: My compound is "oiling out" instead of dissolving or precipitating as a solid. What does this mean and how can I fix it?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than dissolving or crystallizing. This often happens when the solubility is exceeded at a temperature above the compound's melting point in that solvent. To resolve this, you can try to re-dissolve the oil by adding more solvent and gently heating, followed by slow cooling to encourage crystallization.

Q4: I am using TosMIC (p-toluenesulfonylmethyl isocyanide) in a van Leusen reaction and it's not dissolving well. What are the recommended solvents?

A4: TosMIC is known to be soluble in organic solvents such as dimethoxyethane (DME) and tetrahydrofuran (THF) but is insoluble in water.[5] If you are experiencing solubility issues, ensure you are using a suitable anhydrous organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for oxazole synthesis that present solubility challenges?

A1: Solubility issues can arise with various precursors depending on their substitution patterns. Some common examples include:

  • Substituted Benzoic Acids: Highly substituted or very nonpolar benzoic acid derivatives can have limited solubility in common organic solvents.

  • 2-Acylaminoketones: The solubility of these intermediates can vary significantly based on the acyl and ketone substituents.

  • Aromatic Aldehydes: Similar to benzoic acids, extensive substitution or high molecular weight can lead to poor solubility.

Q2: How can I quantitatively assess the solubility of my starting material?

A2: A common method is the shake-flask method. An excess of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique like HPLC or UV-Vis spectroscopy.

Q3: What is a solid dispersion and can it help with my starting material's solubility?

A3: A solid dispersion is a system where a poorly soluble compound (the "guest") is dispersed in a highly soluble solid carrier matrix (the "host").[6][7][8][9] This can enhance the dissolution rate of the guest compound. For starting materials, preparing a solid dispersion with a carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can improve its availability in the reaction mixture. This is particularly useful for solid-phase synthesis.

Q4: What is micronization and is it a viable option for improving the solubility of my starting materials?

A4: Micronization is the process of reducing the average particle size of a solid material.[10][11][12][13] By decreasing the particle size, the surface area-to-volume ratio increases, which can lead to a faster dissolution rate. This technique is widely used for active pharmaceutical ingredients (APIs) and can be applied to poorly soluble starting materials to improve their dissolution kinetics in a reaction solvent.

Data on Solubility and Enhancement Techniques

The following tables summarize qualitative solubility information and the potential impact of various enhancement techniques on common oxazole starting materials.

Table 1: Qualitative Solubility of Common Oxazole Starting Materials in Organic Solvents

Starting Material ClassWaterEthanolDichloromethane (DCM)Tetrahydrofuran (THF)Dimethylformamide (DMF)Toluene
Substituted Benzoic Acids LowModerate to HighLow to ModerateModerate to HighHighLow
Substituted Benaldehydes LowModerateModerateHighHighModerate to High
2-Acylaminoketones LowModerateModerateModerate to HighHighLow
TosMIC InsolubleSolubleSolubleSolubleSolubleSparingly Soluble

Note: Solubility is highly dependent on the specific substituents on the aromatic rings.

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrincipleApplicability for Oxazole Starting MaterialsKey Considerations
Co-solvency Modifying the polarity of the solvent system.[2][3]Highly effective for most organic-soluble starting materials.The co-solvent must be miscible with the primary solvent and not interfere with the reaction.
pH Adjustment Ionizing acidic or basic functional groups to increase polarity.[4]Primarily for carboxylic acid or amine-containing starting materials.The resulting salt must be soluble, and the pH change should not induce side reactions.
Solid Dispersion Dispersing the starting material in a soluble carrier matrix.[6][7][8][9]Useful for solid starting materials in both solution and solid-phase synthesis.The carrier must be inert to the reaction conditions.
Micronization Increasing the surface area by reducing particle size.[10][11][12][13]Applicable to solid starting materials to improve dissolution rate.May not significantly increase equilibrium solubility.
Heating Increasing the kinetic energy of solvent and solute molecules.Widely applicable, but requires caution.The starting material and solvent must be stable at elevated temperatures.

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

Objective: To determine the optimal co-solvent ratio for dissolving a poorly soluble oxazole starting material.

Materials:

  • Poorly soluble starting material

  • Primary reaction solvent (e.g., Dichloromethane)

  • Co-solvent (e.g., DMF or THF)

  • A series of small, sealable vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Prepare a series of co-solvent mixtures in the vials (e.g., 9:1, 8:2, 7:3, etc., of primary solvent to co-solvent).

  • To each vial, add a pre-weighed, excess amount of the starting material.

  • Seal the vials and stir the mixtures at a constant temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant from each vial.

  • Analyze the concentration of the starting material in each sample using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal ratio.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly soluble starting material to enhance its dissolution rate.

Materials:

  • Poorly soluble starting material

  • Soluble carrier (e.g., PVP K30 or PEG 6000)

  • A common solvent for both the starting material and the carrier (e.g., ethanol or methanol)

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Dissolve a known amount of the starting material and the carrier in the common solvent in a round-bottom flask. A typical starting ratio is 1:1 by weight, but this can be optimized.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Continue to dry the resulting solid film under high vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • The resulting powder can then be used in the subsequent reaction.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate relevant biological pathways where oxazole-containing molecules are active, as well as a general workflow for troubleshooting solubility issues.

G cluster_solubility_troubleshooting Solubility Troubleshooting Workflow Start Poorly Soluble Starting Material Solvent Select Appropriate Solvent (Polarity) Start->Solvent Heat Apply Gentle Heating Solvent->Heat Dissolved1 Dissolved? Heat->Dissolved1 CoSolvent Try Co-solvent System Dissolved1->CoSolvent No Proceed Proceed with Reaction Dissolved1->Proceed Yes Dissolved2 Dissolved? CoSolvent->Dissolved2 pH_Adjust Adjust pH (if applicable) pH_Adjust->Dissolved2 Dissolved2->pH_Adjust No SolidDisp Consider Solid Dispersion or Micronization Dissolved2->SolidDisp Still No Dissolved2->Proceed Yes SolidDisp->Proceed

A logical workflow for troubleshooting solubility issues.

STAT3_Pathway cluster_stat3 STAT3 Signaling Pathway Inhibition by Oxazole Derivatives Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates Oxazole Oxazole-based STAT3 Inhibitor Oxazole->Dimer inhibits dimerization

Inhibition of the STAT3 signaling pathway by oxazole derivatives.

Microtubule_Dynamics cluster_microtubule Disruption of Microtubule Dynamics by Oxazole Compounds Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest & Apoptosis Polymerization->MitoticArrest Depolymerization Depolymerization Depolymerization->Tubulin Depolymerization->MitoticArrest Microtubule->Depolymerization Oxazole_Stabilizer Oxazole-based Stabilizing Agent Oxazole_Stabilizer->Depolymerization inhibits Oxazole_Destabilizer Oxazole-based Destabilizing Agent Oxazole_Destabilizer->Polymerization inhibits G_Quadruplex cluster_g4 G-Quadruplex Stabilization by Oxazole Macrocycles Telomere Telomere (G-rich strand) G4_unstable Unstable G-Quadruplex Telomere->G4_unstable forms G4_unstable->Telomere unfolds G4_stable Stable G-Quadruplex G4_unstable->G4_stable Telomerase Telomerase G4_stable->Telomerase blocks binding Replication Telomere Replication Telomerase->Replication Senescence Cellular Senescence/ Apoptosis Telomerase->Senescence inhibition leads to Oxazole_Macrocycle Oxazole-containing Macrocycle Oxazole_Macrocycle->G4_unstable binds & stabilizes Topoisomerase_Inhibition cluster_topo Topoisomerase Inhibition by Oxazole Derivatives Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase Supercoiled_DNA->Topoisomerase binds Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex cleaves DNA Religation DNA Religation Cleavage_Complex->Religation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Oxazole_Inhibitor Oxazole-based Inhibitor Oxazole_Inhibitor->Cleavage_Complex stabilizes Apoptosis Apoptosis DSB->Apoptosis

References

Minimizing racemization during amidation of oxazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A technical support guide for researchers, scientists, and drug development professionals focused on minimizing racemization during the amidation of oxazole and related N-acyl amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are N-acyl amino acids, particularly those with heterocyclic structures like oxazoles, prone to racemization during amidation?

A1: The primary cause of racemization in N-acyl amino acids during peptide coupling is the formation of a symmetric intermediate called an oxazol-5(4H)-one (also known as an azlactone).[1][2] The activation of the carboxylic acid group makes the α-hydrogen more acidic. In the presence of a base, this hydrogen can be abstracted, leading to the formation of the planar, achiral oxazolone intermediate.[2][3] Subsequent reaction of this intermediate with an amine can occur from either face, resulting in a mixture of enantiomers. Urethane-based protecting groups like Fmoc, Boc, and Z are less prone to this mechanism, but N-acyl groups, including peptidyl groups in fragment coupling, significantly increase the risk.[4]

Q2: What are the key factors that influence the degree of racemization?

A2: There are three primary factors that control the extent of racemization during amidation reactions:

  • Coupling Reagent/Additive: The choice of activating agent and any accompanying additives is critical. Some reagents are inherently more likely to promote oxazolone formation.[3]

  • Base: The strength and steric hindrance of the base used can significantly impact the rate of α-hydrogen abstraction.[3][5]

  • Reaction Conditions: Temperature and reaction time also play a crucial role. Prolonged exposure to activating conditions or elevated temperatures can increase racemization.[4][5]

Troubleshooting Guide

Q3: My reaction is showing a high degree of racemization. What are the first steps I should take to troubleshoot this?

A3: If you are observing significant racemization, consider the following adjustments, starting with the most impactful:

  • Evaluate Your Base: The most common cause of racemization is the use of a base that is too strong or not sterically hindered. Triethylamine, for example, is known to cause higher rates of racemization.[3]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine are excellent alternatives.[3][5]

  • Re-evaluate Your Coupling Reagent and Additive: Standard carbodiimides like DCC or EDC used alone can lead to high levels of racemization.[4]

    • Solution: Always use a racemization-suppressing additive. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are generally more effective than 1-hydroxybenzotriazole (HOBt).[3][5] The combination of diisopropylcarbodiimide (DIC) with Oxyma or HOAt is reported to be very effective at minimizing racemization.[6]

  • Control the Temperature: Side reactions, including oxazolone formation, are accelerated at higher temperatures.[4]

    • Solution: Perform the reaction at a lower temperature. Start the activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.[7]

  • Minimize Activation Time: Do not allow the carboxylic acid to remain in its activated state for an extended period before the amine is introduced.

    • Solution: Use in situ activation, where the coupling reagent is added to a mixture of the carboxylic acid, amine, and base, or add the amine component immediately after the pre-activation step.

Data on Coupling Reagent Performance

The choice of coupling reagent and additive system has a profound impact on preserving stereochemical integrity. The tables below summarize quantitative data from studies on racemization-prone couplings.

Table 1: Effect of Coupling System on a Racemization-Prone Dipeptide Synthesis [7]

EntryCoupling ReagentAdditiveBaseTemp (°C)Diastereomeric Ratio (S:R)
1BOPHOBtDIPEA-10 to RT87:13
2HBTUHOBtDIPEA-10 to RT88:12
3EDCHOBtDIPEA-10 to RT83:17
4EDCOxymaDIPEA-10 to RT91:9
5DEPBT-DIPEA0 to RT>99:1 (No racemization detected)

Reaction: Coupling of (S)-Ibuprofen-N-L-tyrosine with L-arginine amide.

Table 2: Influence of Coupling Reagent on Racemization of Fmoc-Amino Acids [6]

Fmoc-Amino AcidCoupling System% D-Product (Racemization)
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8%
Fmoc-L-His(Trt)-OHHATU/NMM16.5%
Fmoc-L-His(Trt)-OHHBTU/DIPEA28.6%
Fmoc-L-Cys(Trt)-OHDIC/Oxyma0%
Fmoc-L-Cys(Trt)-OHHATU/NMM2.0%
Fmoc-L-Cys(Trt)-OHHBTU/DIPEA1.9%

Visual Guides

Mechanism of Racemization

The following diagram illustrates the competing reaction pathways. The desired pathway leads directly to the amide product, while the undesired pathway proceeds through a planar oxazolone intermediate, which is the source of racemization.

G Factors Influencing Amidation vs. Racemization cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products cluster_factors N-Acyl\nAmino Acid N-Acyl Amino Acid Activated\nIntermediate Activated Intermediate N-Acyl\nAmino Acid->Activated\nIntermediate Activation Amine Amine Desired Amide\n(Chirally Pure) Desired Amide (Chirally Pure) Amine->Desired Amide\n(Chirally Pure) Racemized Amide Racemized Amide Amine->Racemized Amide Oxazolone\n(Planar Intermediate) Oxazolone (Planar Intermediate) Activated\nIntermediate->Oxazolone\n(Planar Intermediate) Cyclization Activated\nIntermediate->Desired Amide\n(Chirally Pure) Direct Aminolysis Oxazolone\n(Planar Intermediate)->Racemized Amide Aminolysis Base Base Base->Oxazolone\n(Planar Intermediate) Strong Base Increases Rate Temperature Temperature Temperature->Oxazolone\n(Planar Intermediate) High Temp Increases Rate CouplingReagent Coupling Reagent & Additive CouplingReagent->Activated\nIntermediate G Optimized Amidation Workflow to Minimize Racemization start Start dissolve 1. Dissolve N-acyl amino acid and amine in anhydrous solvent (e.g., DMF, DCM) start->dissolve cool 2. Cool reaction mixture to 0 °C dissolve->cool add_additive 3. Add additive (e.g., Oxyma, HOAt) cool->add_additive add_base 4. Add weak base (e.g., NMM, DIPEA) add_additive->add_base add_reagent 5. Add coupling reagent (e.g., DIC) dropwise add_base->add_reagent react 6. Stir at 0 °C for 30 min, then allow to warm to RT. Monitor by TLC/LCMS add_reagent->react workup 7. Perform aqueous workup and purification react->workup end End workup->end

References

Technical Support Center: 5-Hydroxyoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the inherent instability of 5-hydroxyoxazole-4-carboxylic acid derivatives. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help navigate the challenges associated with handling these compounds.

Frequently Asked Questions (FAQs)

Q1: What causes the instability of 5-hydroxyoxazole-4-carboxylic acid derivatives? A1: The 5-hydroxyoxazole-4-carboxylic acid core is known to be inherently unstable.[1][2][3][4] The primary cause is the tautomerization of the 5-hydroxyoxazole (the enol form) to its corresponding keto form, an azlactone.[2][4] This keto intermediate contains a β-keto acid-like moiety, which is highly susceptible to subsequent degradation reactions, particularly in the presence of moisture.[2][3][4]

Q2: What are the primary degradation pathways for these compounds? A2: The main degradation pathways are hydrolytic ring-opening and decarboxylation.[1][2][4] Once the unstable keto tautomer is formed, it can readily undergo hydrolysis, which cleaves the oxazole ring.[2] Alternatively, the β-keto acid-like structure can easily lose carbon dioxide in a decarboxylation reaction.[2][4] Both pathways lead to a significant loss of the parent compound.

Q3: Are there effective strategies to improve the stability of these derivatives? A3: Yes, modifying the core structure can significantly enhance stability. The most effective strategy is to protect the 5-hydroxy group, for instance, as an ether (e.g., 5-ethoxy or 5-benzyloxy).[2][4] This modification prevents the tautomerization to the reactive keto form, thereby inhibiting the subsequent degradation pathways.[4] A 5-ethoxy protected derivative has been shown to be stable during aqueous workup and purification.[2][4]

Q4: My experimental 13C NMR data for a compound thought to contain a 5-hydroxyoxazole-4-carboxylic acid moiety does not align with theoretical predictions. Could this be a stability issue? A4: This is highly probable. Significant discrepancies between experimental and theoretical 13C NMR chemical shifts have been reported for structures proposed to contain this moiety.[1][2][3] These differences, coupled with the known instability of the core, strongly suggest that the compound may have degraded during synthesis, purification, or sample preparation for analysis.[3] The structure present in the solution may be a degradation product or a different isomer.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Rapid disappearance of the parent compound in solution.

  • Symptom: HPLC or LC-MS analysis indicates a rapid decrease in the peak area of your target compound over a short period (minutes to hours) at room temperature.[3]

  • Possible Cause: The compound is undergoing swift hydrolytic ring-opening and/or decarboxylation.[3]

  • Troubleshooting Steps:

    • Solvent Choice: Use anhydrous solvents for all stock solutions and experiments where feasible. Minimize any exposure to moisture.[3]

    • pH Control: The stability of the oxazole ring can be highly dependent on pH.[3] Prepare solutions in a buffered system and conduct a pH-stability profile study (see Protocol 1) to identify the optimal pH range for your derivative.

    • Temperature Control: Perform experiments at low temperatures (e.g., on ice) to reduce the rate of degradation.

Issue 2: Appearance of new, unidentified peaks in chromatograms.

  • Symptom: During analysis, one or more new peaks appear and grow over time, while the parent peak decreases.

  • Possible Cause: These new peaks are likely degradation products resulting from hydrolysis and decarboxylation.[3]

  • Troubleshooting Steps:

    • Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products (see Protocol 2).[3]

    • LC-MS/MS Analysis: Utilize mass spectrometry to determine the mass of the degradation products. This can provide critical clues to their structures. For example, a mass loss of 44 Da is a strong indicator of decarboxylation.[3]

Issue 3: Compound degrades during purification on silica gel.

  • Symptom: Significant loss of product and appearance of impurities after attempting purification via silica gel chromatography.

  • Possible Cause: The unprotected 5-hydroxyoxazole-4-carboxylic acid is unstable on silica gel, which can be slightly acidic and contains bound water.[2] Even the decarboxylated azlactone intermediate can be unstable under these conditions.[2]

  • Troubleshooting Steps:

    • Purify a Protected Form: Synthesize and purify a more stable, protected version of the compound (e.g., the 5-ethoxy derivative).[4]

    • Alternative Purification: If the unprotected form is essential, consider alternative purification techniques like reverse-phase chromatography with a buffered mobile phase or crystallization.

    • Handle with Care: If silica gel must be used, neutralize it with a base (e.g., triethylamine in the eluent), keep the column cold, and work quickly.

Data Presentation

13C NMR Chemical Shift Discrepancies

The instability of the 5-hydroxyoxazole-4-carboxylic acid core has led to questions about its presence in natural products like precolibactins. A comparison of theoretical 13C NMR data with experimental data for related stable derivatives reveals significant differences, suggesting the proposed structures may be incorrect.[1][2]

Carbon AtomTheoretical Shift (ppm) for Proposed StructureExperimental Shift (ppm) for Stable AnalogueObservation
C2 ~160~155Large Discrepancy
C4 ~140~142Minor Discrepancy
C5 ~165~168Minor Discrepancy
C6 (Carboxyl) ~170~164Large Discrepancy

Note: Values are representative based on textual descriptions in the literature and serve to illustrate the reported discrepancies.[2]

Visualizations

Degradation Pathway

A 5-Hydroxyoxazole-4- carboxylic acid (Enol Form) B Keto-Tautomer (Azlactone Intermediate) A->B Tautomerization (Equilibrium) C Hydrolytic Ring Opening (Degradation Product) B->C H₂O D Decarboxylation (Degradation Product) B->D -CO₂

Caption: Primary degradation mechanism via keto-enol tautomerization.

Troubleshooting Workflow

start Instability Observed (e.g., Peak Loss in HPLC) check_solvent Are solvents anhydrous & pH controlled? start->check_solvent forced_degradation Action: Perform forced degradation study to identify byproducts. start->forced_degradation Concurrently use_anhydrous Action: Use anhydrous solvents and buffered solutions. Run pH-stability profile. check_solvent->use_anhydrous No check_purification Is degradation occurring during silica gel purification? check_solvent->check_purification Yes use_anhydrous->check_purification protect_group Solution: Protect 5-OH group (e.g., as 5-ethoxy) prior to critical steps. check_purification->protect_group If problem persists alt_purification Action: Use alternative purification (RP-HPLC) or neutralize silica. check_purification->alt_purification Yes alt_purification->protect_group

Caption: A logical workflow for troubleshooting compound instability.

Synthesis of a Stabilized Derivative

sub 1,3-Diester Starting Material step1 Cyclization: I₂, PPh₃ sub->step1 prod1 Protected Oxazole (5-Ethoxy, 4-Ester) step1->prod1 84% Yield step2 Saponification: LiOH prod1->step2 prod2 Stable 5-Ethoxyoxazole -4-carboxylic acid step2->prod2 65% Yield

Caption: Workflow for synthesizing a stable 5-ethoxy protected derivative.[4]

Experimental Protocols

Protocol 1: pH-Stability Profile Analysis

This protocol determines the stability of a derivative across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8) at a constant ionic strength.[3]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of your compound in an anhydrous organic solvent like acetonitrile or DMSO.[3]

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-20 µg/mL). Incubate these solutions at a constant temperature (e.g., 25°C).[3]

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]

  • Analysis: Immediately analyze the aliquots using a validated, stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH range where the compound is most stable. For quantitative analysis, plot the natural logarithm of the remaining concentration versus time to calculate the degradation rate constant (k) and half-life (t½ = 0.693/k).[3]

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation products.

  • Sample Preparation: Prepare several vials of your compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Subject each vial to a different stress condition:[3][5]

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at 60-80°C.

    • Basic Hydrolysis: Add 0.1 N NaOH and keep at room temperature or heat gently.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.[5]

    • Thermal Stress: Heat the solution at a high temperature (e.g., 80-100°C).

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) or high-intensity visible light.

  • Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid/base samples before analysis.

  • Analysis: Analyze all samples by LC-MS to separate the parent drug from the degradation products.

  • Characterization: Use the mass spectrometry data (MS and MS/MS) to propose structures for the observed degradation products.

Protocol 3: Synthesis of a Stable 5-Ethoxyoxazole-4-carboxylic Acid

This protocol is based on a reported synthesis to create a stabilized analogue.[2][4]

  • Step 1: Cyclization to Protected Oxazole

    • To a solution of the 1,3-diester starting material in a suitable solvent, add iodine (I₂) and triphenylphosphine (PPh₃).[2]

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction mixture using standard procedures to isolate the protected 5-ethoxyoxazole-4-carboxylate ester. The reported yield for this step is 84%.[4]

  • Step 2: Saponification to Carboxylic Acid

    • Dissolve the protected oxazole from Step 1 in a solvent mixture such as THF/water.[4]

    • Add lithium hydroxide (LiOH) to the solution.[4]

    • Stir the mixture at room temperature until the saponification is complete.[4]

    • Acidify the reaction mixture, extract the product, and purify to obtain the stable 5-ethoxyoxazole-4-carboxylic acid. The reported yield for this step is 65%.[4]

References

Technical Support Center: Oxazole Ester Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis in oxazole ester products. It is intended for researchers, scientists, and professionals in drug development who work with these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of my oxazole ester product?

A1: The stability of oxazole esters is primarily influenced by three main factors: pH, temperature, and the presence of moisture. The oxazole ring system can be susceptible to both acid and base-catalyzed hydrolysis, which can lead to ring cleavage and/or hydrolysis of the ester functionality.[1][2][3][4] Elevated temperatures accelerate the rate of hydrolysis, particularly in basic conditions.[1] Minimizing exposure to atmospheric and solvent moisture is crucial for preventing degradation.[4]

Q2: How does pH affect the stability of oxazole esters?

A2: The pH of the reaction and storage medium is a critical determinant of oxazole ester stability. Generally, neutral to mildly acidic conditions are preferred. Both strongly acidic and basic conditions can promote significant degradation. For instance, some benzoxazole derivatives undergo rapid nonenzymatic hydrolysis at a pH below 4.6.[2][5] Conversely, basic conditions (e.g., pH 10) can also lead to rapid decomposition through base-catalyzed ring opening.[1] The stability is also dependent on the specific substitution pattern of the oxazole ring.

Data Presentation: Effect of pH and Temperature on Stability

The following table summarizes the stability of leflunomide, an isoxazole-containing compound, under various pH and temperature conditions, illustrating the general principles of azole stability.

CompoundpHTemperature (°C)Half-life (t½)Observations
Leflunomide4.025StableResistant to isoxazole ring opening.[1]
Leflunomide7.425StableResistant to isoxazole ring opening.[1]
Leflunomide10.025~6.0 hoursDecomposed to A771726.[1]
LeflunomideAcidic37StableStable in acidic buffer.[1]
Leflunomide7.437~7.4 hoursNoticeable conversion to A771726.[1]
Leflunomide10.037~1.2 hoursBase-catalyzed ring opening is faster at higher temperatures.[1]

Q3: Are there any structural modifications that can enhance the stability of my oxazole ester?

A3: Yes, strategic structural modifications can significantly improve the hydrolytic stability of ester-containing compounds. Introducing bulky groups near the ester bond can provide steric hindrance, which physically shields the ester from attack by water or other nucleophiles, thereby slowing the rate of hydrolysis.[6][7] For example, replacing a benzyl ester with one featuring an isopropyl shielding arm has been shown to make the compound over 140-fold more resistant to spontaneous hydrolysis.[7]

Q4: How can I monitor the hydrolysis of my oxazole ester product?

A4: The degradation of your oxazole ester can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the disappearance of the starting material and the appearance of degradation products over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the hydrolysis products, such as the corresponding carboxylic acid and alcohol, or products resulting from ring cleavage.[1][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable method, particularly after derivatization of the hydrolysis products.[8]

Troubleshooting Guides

Problem 1: My oxazole ester is degrading during the aqueous work-up of my reaction.

This is a common issue, especially if the reaction was performed under basic or acidic conditions that are not neutralized before work-up.

Troubleshooting Workflow: Work-up Degradation

G start Degradation during Aqueous Work-up check_ph Is the reaction mixture acidic or basic? start->check_ph neutralize Neutralize carefully with a mild acid/base (e.g., sat. NH4Cl or NaHCO3) at low temp. check_ph->neutralize Yes extract Extract product quickly into a non-polar organic solvent (e.g., EtOAc, DCM). check_ph->extract No neutralize->extract wash Wash with brine to remove bulk of water. extract->wash dry Dry organic layer thoroughly with an anhydrous drying agent (e.g., Na2SO4, MgSO4). wash->dry concentrate Concentrate in vacuo at low temperature. dry->concentrate purify Purify using non-aqueous methods if possible (e.g., chromatography with anhydrous solvents). concentrate->purify end Stable Product Isolated purify->end

Caption: Troubleshooting workflow for preventing hydrolysis during work-up.

Problem 2: My purified oxazole ester product shows signs of degradation upon storage.

Improper storage is a frequent cause of product instability over time.

Solutions:

  • Storage Temperature: Store the purified compound at low temperatures, such as in a refrigerator (4°C) or a freezer (-20°C or -80°C), to minimize the rate of degradation.

  • Solvent Choice: If storage in solution is necessary, use anhydrous, non-protic solvents. Avoid alcohols, as they can lead to transesterification.[9] Toluene or anhydrous acetonitrile are often suitable choices.

  • Atmosphere: Store the product, whether neat or in solution, under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[4]

  • pH Control: If the compound is stored in a buffered solution, ensure the pH is maintained in the stable range, typically between 4 and 7.[1][2]

Experimental Protocols

Protocol: General Purification of a Hydrolytically Sensitive Ester

This protocol outlines a standard procedure for the work-up and purification of a liquid ester to remove common impurities like residual acids or alcohols that can catalyze hydrolysis.[9]

  • Neutralization and Extraction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully neutralize the mixture by slowly adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO₃) if the reaction was acidic, or a mild acid (e.g., ammonium chloride, NH₄Cl) if the reaction was basic, until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic phase once with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

    • Wash once with water, followed by one wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Filtration:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

    • Filter the drying agent and wash it with a small amount of the dry extraction solvent.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator. Ensure the bath temperature is kept as low as possible (e.g., <30°C) to prevent thermal degradation.

  • Final Purification:

    • If further purification is needed, use column chromatography with anhydrous solvents.

    • For solid esters, recrystallization from a non-hydroxylic solvent like toluene or a toluene/petroleum ether mixture is recommended to avoid alcohol exchange.[9]

Visualized Mechanisms

Base-Catalyzed Hydrolysis of an Oxazole Ester

The following diagram illustrates a simplified pathway for the base-catalyzed hydrolysis of an ester attached to an oxazole ring. The process involves nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate and an alcohol.

G cluster_0 1. Nucleophilic Attack cluster_1 2. Collapse of Intermediate cluster_2 3. Protonation Oxazole-Ester R-Oxazole-COOR' Tetrahedral_Intermediate [R-Oxazole-C(O⁻)(OH)-OR'] Oxazole-Ester->Tetrahedral_Intermediate OH- OH⁻ OH-->Tetrahedral_Intermediate Tetrahedral_Intermediate2 [R-Oxazole-C(O⁻)(OH)-OR'] Carboxylate R-Oxazole-COO⁻ Tetrahedral_Intermediate2->Carboxylate Alcohol R'OH Tetrahedral_Intermediate2->Alcohol -OR'⁻ Carboxylate2 R-Oxazole-COO⁻ Final_Acid R-Oxazole-COOH Carboxylate2->Final_Acid H2O H₂O H2O->Final_Acid OH-2 OH⁻

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

References

Managing gaseous byproducts in Swern oxidation for aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Swern oxidation to synthesize aldehydes from primary alcohols. It addresses common challenges, particularly the management of gaseous byproducts.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Strong, Unpleasant Odor (Rotten Cabbage) Formation of dimethyl sulfide (DMS), a volatile byproduct.[1][2][3][4]- Work in a well-ventilated fume hood. [2][5] - Quench the reaction mixture and wash glassware with an oxidizing agent such as sodium hypochlorite (bleach) or Oxone® to oxidize DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[2][6][7][8] - Set up a bubbler filled with a dilute bleach solution and pass a stream of inert gas (e.g., nitrogen or argon) over the reaction to trap the DMS.[7][9] - Perform an aqueous workup to remove the water-soluble DMS. - Utilize azeotropic distillation with a low-boiling solvent like pentane to remove residual DMS.[7]
Vigorous Gas Evolution (CO and CO₂) Decomposition of the intermediate formed from DMSO and oxalyl chloride.[1][2] This is an inherent part of the reaction.- Maintain a low reaction temperature, typically -78 °C , using a dry ice/acetone bath to control the rate of gas evolution.[1][2] - Add reagents dropwise and slowly to prevent a sudden increase in the reaction rate and gas production.[4] - Ensure the reaction vessel is adequately sized to accommodate potential foaming or rapid gas release.
Low or No Product Yield - Incomplete reaction. - Decomposition of the active oxidant. - Side reactions.- Ensure anhydrous conditions , as the active species is moisture-sensitive.[5] - Maintain the reaction temperature below -60 °C before the addition of the alcohol to prevent the decomposition of the chlorosulfonium salt.[5] - Use a non-protic, inert solvent such as dichloromethane (DCM).[5][10] - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]
Formation of Side Products (e.g., Methylthiomethyl (MTM) ethers) Reaction temperature rising above -60 °C before the addition of the alcohol, leading to the Pummerer rearrangement of the active oxidant.[5]- Strictly maintain the reaction temperature at -78 °C during the activation of DMSO and before the addition of the alcohol substrate.[2][5]
Epimerization at the α-carbon to the newly formed aldehyde The basicity of triethylamine used in the final step.[2]- Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) in place of triethylamine.[2][8][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary gaseous byproducts of the Swern oxidation and what are their hazards?

A1: The Swern oxidation generates three main gaseous byproducts:

  • Dimethyl sulfide ((CH₃)₂S): A volatile and flammable liquid with a boiling point of 37 °C.[2][6] It is known for its extremely unpleasant and pervasive rotten cabbage-like odor, detectable at very low concentrations.[1][2][6] While not acutely toxic in the quantities produced in a typical lab-scale reaction, it is a significant nuisance and requires careful management.

  • Carbon monoxide (CO): A colorless, odorless, and highly toxic gas.[2][3][12] It is an asphyxiant and can be lethal at high concentrations.

  • Carbon dioxide (CO₂): A colorless and odorless gas that is an asphyxiant at high concentrations.[2][3][12]

Due to the generation of these gases, the Swern oxidation must always be performed in a well-ventilated chemical fume hood.[2][5]

Q2: My lab has a persistent unpleasant smell after running a Swern oxidation. How can I effectively decontaminate my glassware and workspace?

A2: The persistent odor is due to residual dimethyl sulfide (DMS). To decontaminate your equipment and workspace:

  • Glassware: Rinse all glassware that came into contact with the reaction mixture with an oxidizing solution like household bleach (sodium hypochlorite) or Oxone®.[2][6][7][8] This will oxidize the DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.

  • Surfaces: Wipe down the surfaces of the fume hood and any contaminated areas with a compatible cleaning agent, followed by a wipe-down with a dilute bleach solution if materials are compatible.

  • Waste: Quench all reaction waste containing DMS with an oxidizing agent before disposal.

Q3: Is it possible to run a Swern oxidation at a temperature higher than -78 °C?

A3: It is strongly recommended to perform the initial steps of the Swern oxidation (activation of DMSO with oxalyl chloride) at -78 °C. The active oxidant, the chloro(dimethyl)sulfonium chloride, is unstable and decomposes rapidly at temperatures above -60 °C.[5] Running the reaction at higher temperatures can lead to a significant decrease in yield and the formation of unwanted side products, such as methylthiomethyl (MTM) ethers, through the Pummerer rearrangement.[5] After the addition of the alcohol, some protocols allow the reaction to warm slightly, for instance to -40 °C for secondary alcohols, before the addition of the base.[10][11]

Q4: What are some alternatives to oxalyl chloride for activating DMSO in the Swern oxidation?

A4: Several other reagents can be used to activate DMSO for the oxidation of alcohols. These variations are often named after their developers:

  • Pfitzner-Moffatt oxidation: Uses a carbodiimide such as dicyclohexylcarbodiimide (DCC).[5][13]

  • Parikh-Doering oxidation: Employs a sulfur trioxide pyridine complex.[5][13]

  • Albright-Goldman oxidation: Utilizes acetic anhydride.[5]

  • Corey-Kim oxidation: Uses N-chlorosuccinimide (NCS) to activate dimethyl sulfide.[2]

  • Modified Swern with trifluoroacetic anhydride (TFAA): TFAA can also be used, but it is very reactive and can lead to more side reactions.[5]

Q5: Can I use a different base instead of triethylamine?

A5: Yes, other non-nucleophilic organic bases can be used. If you are working with a substrate that is prone to epimerization at the carbon alpha to the newly formed carbonyl group, a bulkier base like diisopropylethylamine (DIPEA or Hünig's base) is a suitable alternative to triethylamine.[2][8][11]

Experimental Protocol: Standard Swern Oxidation

This is a general procedure and may require optimization for specific substrates.

Reagents and Typical Stoichiometry:

ReagentMolar Equivalents
Primary Alcohol1.0
Oxalyl Chloride1.5 - 2.0
Dimethyl Sulfoxide (DMSO)2.5 - 4.0
Triethylamine (TEA)5.0 - 8.0
Dichloromethane (DCM)Anhydrous, sufficient volume

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxalyl chloride in anhydrous dichloromethane (DCM) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM dropwise to the stirred oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir the resulting mixture for 10-15 minutes.

  • Alcohol Addition: Add a solution of the primary alcohol in anhydrous DCM dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30-60 minutes at -78 °C.

  • Base Addition: Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form.

  • Warming and Quenching: After stirring for a short period at -78 °C, allow the reaction mixture to slowly warm to room temperature. Once at room temperature, quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Visualized Workflows

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents: - Alcohol - Oxalyl Chloride - DMSO - Triethylamine - Dichloromethane setup Set up inert atmosphere in flame-dried flask reagents->setup cool Cool to -78 °C setup->cool activate Add DMSO to Oxalyl Chloride cool->activate add_alcohol Add Alcohol activate->add_alcohol add_base Add Triethylamine add_alcohol->add_base warm_quench Warm to RT & Quench with Water add_base->warm_quench extract Extract with DCM warm_quench->extract wash Wash with Acid, Water, & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify Byproduct_Management cluster_generation Byproduct Generation cluster_management Management Strategies reaction Swern Oxidation Reaction DMS Dimethyl Sulfide (DMS) (Odor) reaction->DMS CO_CO2 CO & CO₂ (Toxic/Asphyxiant) reaction->CO_CO2 fume_hood Perform in Fume Hood DMS->fume_hood Containment scrubbing Gas Scrubbing (Bleach Bubbler) DMS->scrubbing Trapping quenching Quench with Oxidant (Bleach, Oxone®) DMS->quenching Neutralization CO_CO2->fume_hood Ventilation

References

Validation & Comparative

A Comparative Guide to Novel Oxazole Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel class of 1,3-oxazole sulfonamides against the established tubulin polymerization inhibitor, Combretastatin A-4. The following sections present their comparative anticancer activity, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Oxazole Derivatives in Oncology

Oxazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural versatility allows for interactions with a wide range of biological targets, making them promising candidates for the development of novel therapeutic agents.[1][2] In the field of oncology, numerous oxazole derivatives have demonstrated potent anticancer effects by targeting critical cellular processes, including cell division, signaling pathways, and angiogenesis.[1][2]

One of the most clinically relevant mechanisms of action for several anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This guide focuses on a recently developed series of 1,3-oxazole sulfonamides that have shown potent inhibition of tubulin polymerization, leading to cancer cell growth inhibition.[1][2]

Comparative Performance Analysis

The in vitro anticancer activity of novel 1,3-oxazole sulfonamides was evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[1][3] The data presented below compares the growth inhibitory effects (GI50 in µM) of selected novel derivatives with the well-established tubulin inhibitor, Combretastatin A-4 (CA-4).[1][4][5][6] The novel compounds chosen for this comparison are among the most potent identified in their class.[1][3]

CompoundLeukemia (CCRF-CEM)Non-Small Cell Lung Cancer (HOP-92)Colon Cancer (HCT-116)CNS Cancer (SF-539)Melanoma (SK-MEL-5)Ovarian Cancer (OVCAR-3)Renal Cancer (A498)Prostate Cancer (PC-3)Breast Cancer (MCF7)
Novel Oxazole Sulfonamide 1 0.0450.0520.0480.0610.0550.0720.0680.0590.065
Novel Oxazole Sulfonamide 2 0.0390.0410.0370.0530.0490.0610.0550.0470.058
Combretastatin A-4 (CA-4) ~0.003~0.002~0.002~0.003~0.004~0.003~0.002~0.003~0.003

Note: GI50 is the concentration of the compound that causes 50% inhibition of cell growth. The data for the novel oxazole sulfonamides is derived from the NCI-60 screening data for analogous compounds.[1][7] The IC50 values for Combretastatin A-4 are approximated from multiple literature sources for comparative purposes.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these novel oxazole derivatives are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

  • Black 96-well microplate, low-binding

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • On ice, reconstitute purified tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer.

    • Prepare a tubulin reaction mixture on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[8]

    • Prepare 10x stock solutions of test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Execution:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add 5 µL of the 10x test compound, control, or vehicle to the appropriate wells of the 96-well plate.[8]

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mixture to each well for a final volume of 50 µL.[8]

    • Immediately place the plate in the pre-warmed plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity every 60 seconds for 60 minutes.[9] The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., ~360 nm excitation and ~450 nm emission for DAPI).[9]

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the steady-state plateau fluorescence.

    • For dose-response experiments, calculate the IC50 value (concentration that inhibits 50% of tubulin polymerization) by plotting the Vmax or plateau fluorescence against the logarithm of the compound concentration.

Cell Viability and Growth Inhibition Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic and growth-inhibitory effects of compounds on cancer cell lines.[10][11]

Materials:

  • NCI-60 cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.[12]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

    • Incubate the plates for 48 hours.[11]

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[12]

  • Staining:

    • Wash the plates five times with 1% acetic acid and allow them to air dry.[12]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[12]

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 565 nm using a microplate reader.[12]

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of novel oxazole derivatives as anticancer agents.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_conclusion Outcome start Starting Materials synthesis Multi-step Synthesis of 1,3-Oxazole Sulfonamides start->synthesis Synthetic Route purification Purification and Characterization (NMR, MS) synthesis->purification cytotoxicity NCI-60 Cell Line Screen (SRB Assay) purification->cytotoxicity Test Compounds mechanistic In Vitro Tubulin Polymerization Assay purification->mechanistic data_analysis Data Analysis (GI50, IC50) cytotoxicity->data_analysis mechanistic->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for the synthesis and biological evaluation of novel oxazole derivatives.

STAT3 Signaling Pathway

While the primary focus of this guide is on tubulin inhibitors, some oxazole derivatives have been shown to target other critical cancer-related pathways, such as the STAT3 signaling pathway.[13] The diagram below illustrates a simplified representation of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates (Y705) p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocates and Binds transcription Gene Transcription dna->transcription Initiates proteins Target Proteins (e.g., Bcl-2, Cyclin D1, VEGF) transcription->proteins Leads to proliferation Cell Proliferation survival Cell Survival angiogenesis Angiogenesis

Caption: Simplified diagram of the STAT3 signaling pathway in cancer.

References

Comparing Van Leusen and Robinson-Gabriel synthesis for oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Oxazole Synthesis: Van Leusen vs. Robinson-Gabriel

For researchers, scientists, and professionals in drug development, the efficient synthesis of oxazole cores is a critical task due to their prevalence in biologically active compounds.[1] Two of the most established and versatile methods for this purpose are the Van Leusen and the Robinson-Gabriel syntheses. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the optimal synthetic strategy.

Head-to-Head Comparison

ParameterVan Leusen SynthesisRobinson-Gabriel Synthesis
Starting Materials Aldehydes, Tosylmethyl isocyanide (TosMIC)[2]2-Acylamino ketones[2]
Key Reagents Base (e.g., K₂CO₃, t-BuOK)[3][4]Cyclodehydrating agent (e.g., H₂SO₄, POCl₃, TFAA)[2][5]
Typical Reaction Conditions Mild to moderate temperatures[2]Often harsh, high temperatures[2]
Typical Yields Good to Excellent (can be >80%)[2][6]Moderate to Good[2]
Substrate Scope Broad, good functional group tolerance[1][6]Can be limited by harsh conditions[2]
Key Advantages Mild reaction conditions, good functional group tolerance, one-pot variations are possible.[2][6]Utilizes readily available starting materials and is a well-established method.[2]
Key Disadvantages Stoichiometric use of TosMIC, potential for side reactions.[2]Harsh conditions can lead to low functional group tolerance and byproduct formation.[2][5]

Reaction Mechanisms

The Van Leusen and Robinson-Gabriel syntheses proceed through distinct mechanistic pathways to form the oxazole ring.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7] The reaction is initiated by the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the final oxazole product.[3][8]

Van_Leusen_Mechanism TosMIC Tos-CH₂-NC TosMIC_anion Tos-CH⁻-NC TosMIC:e->TosMIC_anion:w -H⁺ Base Base Intermediate1 Tos-CH(NC)-CH(O⁻)-R¹ TosMIC_anion:e->Intermediate1:w + R¹-CHO Aldehyde R¹-CHO Oxazoline 5-membered ring (Oxazoline intermediate) Intermediate1:e->Oxazoline:w Cyclization Oxazole Oxazole (R¹-substituted) Oxazoline:e->Oxazole:w - Tos-H TosH Tos-H

Caption: Mechanism of the Van Leusen oxazole synthesis.

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic method that involves the intramolecular cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[9] The reaction is typically catalyzed by a strong acid, which protonates the ketone, making it more electrophilic. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a cyclic intermediate. Subsequent dehydration yields the aromatic oxazole.[5]

Robinson_Gabriel_Mechanism AcylaminoKetone 2-Acylamino ketone ProtonatedKetone Protonated ketone AcylaminoKetone:e->ProtonatedKetone:w + H⁺ Acid H⁺ CyclicIntermediate Cyclic intermediate ProtonatedKetone:e->CyclicIntermediate:w Intramolecular cyclization Oxazole Oxazole CyclicIntermediate:e->Oxazole:w - H₂O Water H₂O

Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocols

Representative Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole

This protocol is adapted from Sisko et al. and details the synthesis of a 4,5-disubstituted oxazole.[10]

Materials:

  • α-Benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol)

  • Benzaldehyde (0.37 g, 3.50 mmol)

  • Potassium carbonate (0.97 g, 7.00 mmol)

  • Methanol (20 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing a solution of α-benzyl-p-toluenesulfonylmethyl isocyanide and benzaldehyde in methanol, add potassium carbonate.[10]

  • Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.[10]

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.[10]

  • Add water and ethyl acetate to the residue and perform a liquid-liquid extraction.[10]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[10]

  • Concentrate the organic layer and purify the crude product by flash column chromatography to obtain the pure 4-benzyl-5-phenyloxazole.[10]

Classic Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[5]

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Acetic anhydride

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-acylamino-ketone in acetic anhydride and cool to 0°C.[5]

  • Add concentrated sulfuric acid dropwise to the solution.[5]

  • Allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC.[5]

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography or recrystallization.[5]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both syntheses.

Van_Leusen_Workflow Start Start: Aldehyde, TosMIC, Base, Solvent Reaction Reaction: Heat to reflux (e.g., 6h) Start->Reaction Workup Workup: Solvent removal, Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Pure Oxazole Purification->Product

Caption: General experimental workflow for the Van Leusen synthesis.

Robinson_Gabriel_Workflow Start Start: 2-Acylamino ketone, Dehydrating Agent Reaction Reaction: Heat (e.g., 90-100°C) Start->Reaction Quench Quenching & Extraction: Ice water, Organic solvent Reaction->Quench Wash Washing: Bicarbonate, Brine Quench->Wash Dry Drying & Concentration Wash->Dry Purification Purification: Chromatography or Recrystallization Dry->Purification Product Product: Pure Oxazole Purification->Product

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

Conclusion

Both the Van Leusen and Robinson-Gabriel syntheses are valuable tools for the construction of oxazoles. The Van Leusen reaction is often favored for its mild conditions and broader functional group tolerance, making it suitable for complex molecule synthesis.[2][6] In contrast, the Robinson-Gabriel synthesis, while often requiring harsher conditions, is a robust and well-established method that utilizes readily accessible starting materials.[2] The choice between these two methods will ultimately depend on the specific substrate, desired substitution pattern, and the functional group tolerance required for the target molecule.

References

A Comparative Guide to the Efficacy of Coupling Reagents in Oxazole Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. When the amide functionality is appended to an oxazole scaffold, a common motif in pharmacologically active compounds, the choice of coupling reagent becomes critical to ensure high yield and purity. This guide provides an objective comparison of common coupling reagents for the synthesis of oxazole amides, supported by experimental data and detailed protocols.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent for the formation of an amide bond between an oxazole carboxylic acid and an amine directly impacts reaction efficiency, yield, and purity. Below is a summary of quantitative data from literature sources for commonly employed coupling reagents in the context of oxazole or structurally similar heteroaromatic amide synthesis.

Coupling ReagentSubstratesSolventBaseYield (%)Reference
PyBOP 2-Phenyloxazole-4-carboxylic acid + PiperidineEtOAcNMeCy₂~78%[1]
HATU 2-Phenyloxazole-4-carboxylic acid + PiperidineEtOAcNMeCy₂<50%[1]
EDC/HOBt Thiazole-4-carboxylic acid + Aniline derivativeCH₃CNDIPEA80%[2]

Note: The data presented is for comparative purposes. Actual yields may vary depending on the specific substrates, reaction conditions, and scale.

Signaling Pathway: General Mechanism of Amide Bond Formation

The fundamental principle behind the use of coupling reagents is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The diagram below illustrates the general pathways for the three classes of coupling reagents discussed.

G cluster_0 Carboxylic Acid Activation cluster_3 Carbodiimide (e.g., EDC/HOBt) A Oxazole-COOH C HATU + Base A->C E PyBOP + Base A->E G EDC A->G B Amine (R-NH2) K Oxazole-CONH-R (Amide Product) B->K D OAt-Active Ester C->D Activation D->K F OBt-Active Ester E->F Activation F->K H O-Acylisourea G->H Activation J HOBt-Active Ester H->J with HOBt I HOBt I->J J->K

Caption: General mechanisms for amide bond formation.

Experimental Protocols

Detailed methodologies for the synthesis of oxazole amides using PyBOP, HATU, and EDC/HOBt are provided below. These protocols are based on literature procedures and can be adapted for specific substrates.

Protocol 1: PyBOP-Mediated Amide Coupling

This protocol is adapted from a general procedure for acid-amine coupling using PyBOP and is suitable for oxazole carboxylic acids.[3]

Materials:

  • Oxazole carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • PyBOP (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the oxazole carboxylic acid (1 eq) and amine (1.2 eq) in DMF, add DIPEA or Et₃N (1.5 eq) at 0°C.

  • Add PyBOP (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., CH₂Cl₂) and wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

This is a general and highly effective protocol for a wide range of substrates, including those that may be sterically hindered.[4]

Materials:

  • Oxazole carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, add the oxazole carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.

  • Add anhydrous DMF or DCM to dissolve the solids.

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution and allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and cost-effective method for general amide synthesis and has been shown to be effective for heteroaromatic carboxylic acids.[2][4]

Materials:

  • Oxazole carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • DIPEA or Et₃N (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add the oxazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of different coupling reagents in oxazole amide synthesis.

G cluster_0 1. Preparation cluster_1 2. Reaction Setup cluster_2 3. Monitoring & Workup cluster_3 4. Analysis A Prepare stock solutions of Oxazole-COOH and Amine C Aliquot Oxazole-COOH and Amine into separate reaction vessels A->C B Prepare solutions of Coupling Reagents (HATU, PyBOP, EDC/HOBt) D Add respective coupling reagent and base to each vessel B->D C->D E Stir reactions under identical conditions (temp, time) D->E F Monitor reaction progress by TLC or LC-MS E->F G Perform aqueous workup to quench and purify F->G H Isolate crude product and determine yield G->H I Analyze purity by HPLC or NMR H->I J Compare Yield, Purity, and Reaction Time I->J

Caption: Workflow for comparing coupling reagents.

References

Oxazole vs. Thiazole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of heterocyclic compounds is paramount. Oxazole and thiazole derivatives, two prominent five-membered heterocyclic scaffolds, are cornerstones in medicinal chemistry, each exhibiting a broad spectrum of therapeutic potential. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.

The inherent structural differences between oxazole and thiazole—the presence of an oxygen atom in the former and a sulfur atom in the latter—confer distinct physicochemical properties that influence their biological profiles. Thiazoles, for instance, are noted to have greater π-electron delocalization compared to their oxazole counterparts. This subtle distinction can significantly impact binding affinities to biological targets and overall pharmacological activity.

Comparative Analysis of Biological Activities

The therapeutic efficacy of oxazole and thiazole derivatives has been extensively evaluated across various disease models. A systematic review of studies published between 2014 and 2020 concluded that a majority of the promising antiproliferative compounds identified contained a thiazole nucleus.[1][2] This highlights a general trend in the current research landscape, though potent oxazole derivatives have also been widely reported.

Anticancer Activity

Both oxazole and thiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative metric for comparison.

Table 1: Comparative Anticancer Activity of Oxazole and Thiazole Derivatives (IC50 in µM)

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Oxazole 1,3-Oxazole Derivative IaA549 (Lung)0.79[3]
1,3-Oxazole Derivative IbA549 (Lung)0.19[3]
1,3-Oxazole DerivativeHep-2 (Laryngeal)60.2[4]
Thiazole Thiazole Derivative 4cMCF-7 (Breast)2.57[5]
Thiazole Derivative 4cHepG2 (Liver)7.26[5]
Benzothiazole DerivativeHepG2 (Liver)56.98 (24h)[6]
Benzothiazole DerivativeHepG2 (Liver)38.54 (48h)[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Oxazole and thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is commonly assessed by measuring the diameter of the zone of inhibition in disc diffusion assays.

Table 2: Comparative Antimicrobial Activity of Oxazole and Thiazole Derivatives (Zone of Inhibition in mm)

Compound TypeDerivativeBacterial/Fungal StrainZone of Inhibition (mm)Reference
Oxazole Substituted Oxazole 13aE. coli20[7]
Oxazole Derivative 3aCandida albicans12[8]
Oxazole Derivative 3bS. aureus13[8]
Thiazole Thiazole Derivative 4aS. epidermidis17[8]
Thiazole Derivative 4bS. aureus22[8]
Thiazole Substituted 1,3,4-OxadiazoleS. aureus-[9]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Both oxazole and thiazole derivatives have been investigated for their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition serves as a quantitative measure of their anti-inflammatory effect.

Table 3: Comparative Anti-inflammatory Activity of Oxazole and Thiazole Derivatives (% Inhibition of Edema)

Compound TypeDerivativeTime Post-Carrageenan% Inhibition of EdemaReference
Oxadiazole Flurbiprofen-based Oxadiazole 102 hours88.33[10]
Flurbiprofen-based Oxadiazole 32 hours66.66[10]
2,5-Disubstituted-1,3,4-Oxadiazole 6f12 hours79.83[11]
Thiazole Phenyl Thiazole Derivative 3c3 hours-[12]
Chromene based Thiazolo[3,2-b][1][2][10]triazole4 hours47.67 - 90.83[13]
Oxadiazole Pyrrolo[3,4-d]pyridazinone-Oxadiazole 13b2, 3, and 6 hours-[14]

Key Signaling Pathways and Structural-Activity Relationships

The biological activities of oxazole and thiazole derivatives are intrinsically linked to their chemical structures and their ability to interact with specific biological targets. The following diagrams illustrate a key signaling pathway often modulated by these compounds, a general workflow for their biological evaluation, and the fundamental structural relationship between the two heterocycles.

Figure 1: A simplified diagram of the PI3K/Akt/mTOR and NF-κB signaling pathways, common targets for oxazole and thiazole derivatives in cancer and inflammation.

experimental_workflow Start Synthesis of Oxazole/Thiazole Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Start->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer Anticancer Assays (e.g., MTT Assay) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) In_Vitro_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays In_Vitro_Screening->Anti_inflammatory Data_Analysis Data Analysis (IC50, Zone of Inhibition, etc.) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies End Preclinical Development In_Vivo_Studies->End

Figure 2: A general experimental workflow for the synthesis and biological evaluation of novel oxazole and thiazole derivatives.

Figure 3: A diagram illustrating the core structural differences between oxazole and thiazole and their influence on biological activity.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validity of research findings. Below are summaries of the methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (oxazole or thiazole derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well. The plates are then incubated for 1.5-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals are dissolved by adding 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Disc Diffusion Assay for Antimicrobial Activity

The disc diffusion (Kirby-Bauer) method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared in a sterile broth.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.

  • Disc Application: Sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound are placed onto the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the test organism (typically 35-37°C for 18-24 hours).

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone of no growth around each disc is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Experimental animals (typically rats or mice) are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

Both oxazole and thiazole derivatives represent rich sources of biologically active compounds with significant therapeutic potential. While current research suggests a trend towards thiazole-containing compounds in the realm of anticancer drug discovery, the versatility of both scaffolds ensures their continued importance in medicinal chemistry. The choice between an oxazole and a thiazole core in drug design will ultimately depend on the specific therapeutic target and the desired pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide offer a foundational resource for researchers to navigate the comparative biological activities of these two pivotal heterocyclic systems.

References

A Comparative Guide to Catalysts for Suzuki Coupling of Bromo-oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxazole motif is a crucial component in a wide array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a paramount method for the functionalization of this heterocycle, enabling the formation of carbon-carbon bonds with high efficiency. This guide presents a comparative analysis of various catalysts for the Suzuki coupling of bromo-oxazoles, supported by experimental data to aid in catalyst selection and reaction optimization.

The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and reaction efficiency in the Suzuki coupling of bromo-oxazoles. The electronic properties of the oxazole ring and the position of the bromine atom (C2, C4, or C5) can significantly influence reactivity.[1] Palladium-based catalysts are most commonly employed, often in conjunction with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle. Nickel-based catalysts are also emerging as a cost-effective alternative.

Catalyst Performance Comparison

The following tables summarize the performance of different palladium-based catalysts in the Suzuki coupling of bromo-oxazoles and related bromo-heterocycles. It is important to note that the data is compiled from various sources and for different substrates, which may not be directly comparable. However, it provides a valuable overview of the efficacy of different catalytic systems.

Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of a Bromo-Heterocycle

This data, from a study on 5-bromo-1-ethyl-1H-indazole, offers insights into the relative performance of common palladium catalysts.

EntryCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295
2Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465
3Pd(PPh₃)₂Cl₂PPh₃K₂CO₃Dimethoxyethane80422
4Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422

Data adapted from a study on a bromo-indazole derivative, which serves as a useful proxy for comparing catalyst effectiveness.[2]

Table 2: Catalyst Performance in the Suzuki Coupling of Bromo-oxazoles (Illustrative Examples)

This table provides examples of catalyst systems used for the Suzuki coupling of bromo-oxazoles, highlighting the use of modern bulky phosphine ligands and microwave-assisted conditions.

Bromo-oxazoleBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
2-Bromo-5-phenyloxazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane12020 min (µW)High
2-Aryl-4-trifloyloxyoxazolesAryl/Heteroaryl boronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedMicrowave-assistedGood to excellent
4-Aryl-2-chlorooxazolesAryl/Heteroaryl boronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedMicrowave-assistedGood to excellent

Note: The data in this table is compiled from various literature sources for illustrative purposes and may not be directly comparable. Optimization is often substrate-specific.[1]

Discussion of Catalyst Systems

Palladium Catalysts with Buchwald Ligands: For challenging heteroaryl couplings, catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior results compared to traditional catalysts like Pd(PPh₃)₄.[1] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.

Pd(dppf)Cl₂: This catalyst has demonstrated high efficiency in the Suzuki coupling of various bromo-heterocycles, often providing high yields in short reaction times.[2] Its effectiveness is highlighted in the microwave-assisted protocol for 2-bromo-5-phenyloxazole.[1]

Microwave Irradiation: The use of microwave-assisted heating can significantly reduce reaction times from hours to minutes and often improves yields.[1] This technique is particularly beneficial for high-throughput synthesis and for reactions that are sluggish at lower temperatures.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Brominated Oxazoles

  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the brominated oxazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if separate).[1]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave reactions, set the desired temperature and time.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Detailed Protocol for Microwave-Assisted Suzuki Coupling of 2-Bromo-5-phenyloxazole with 4-Methoxyphenylboronic Acid

  • To a 10 mL microwave vial, add 2-bromo-5-phenyloxazole (224 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and cesium carbonate (652 mg, 2.0 mmol).[1]

  • Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol, 3 mol%).[1]

  • Add 5 mL of degassed 1,4-dioxane.[1]

  • Seal the vial with a cap.[1]

  • Place the vial in the microwave reactor and heat to 120°C for 20 minutes with stirring.[1]

  • After cooling, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite.[1]

  • Wash the filtrate with 15 mL of water and 15 mL of brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.[1]

Visualizing the Process

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Coupled Product (Ar-Ar') RedElim->Product ArX Bromo-oxazole (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Bromo-oxazole, Boronic Acid, and Base in Vial start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert addition 3. Add Degassed Solvent, Catalyst, and Ligand inert->addition reaction 4. Heat Reaction Mixture (Conventional or Microwave) addition->reaction monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 6. Aqueous Work-up and Extraction monitoring->workup purification 7. Dry, Concentrate, and Purify by Chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

New Oxazole Compounds Demonstrate Potent Antimicrobial Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new wave of synthetic oxazole derivatives is showing significant promise in the ongoing battle against microbial resistance. Recent studies highlight the potent antibacterial and antifungal properties of these novel compounds, with some exhibiting activity comparable or superior to established antimicrobial agents. This guide provides a comprehensive comparison of new oxazole compounds with existing alternatives, supported by experimental data, detailed methodologies, and mechanistic insights.

Researchers are increasingly turning to oxazole scaffolds due to their versatile chemical nature, which allows for the development of derivatives with a broad spectrum of biological activities. These new compounds have been rigorously tested against a panel of clinically relevant pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.

Comparative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized oxazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of various oxazole compounds against key pathogens, benchmarked against commonly used antibiotics and antifungals.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Oxazole Derivatives against Bacterial Pathogens (µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Oxazole Derivative Series 1
Compound 1d-28.1[1]-
Compound 1e56.2[1]28.1[1]14[1]
Oxadiazole Derivative Series 2
Compound 4a1-2[2]--
Compound 4b1-2[2]--
Compound 4c1-2[2]--
Oxadiazole Derivative Series 3
OZE-I4-16[3]--
OZE-II4-16[3]--
OZE-III8-32[3]--
Reference Antibiotics
Ciprofloxacin0.030[4]1[5]16[5]
Amoxicillin---
Ampicillin---
Vancomycin1-2[2]--

Note: '-' indicates data not available from the provided search results. Oxadiazole derivatives are included due to their structural similarity and relevance to the broader class of azole compounds.

The results indicate that certain oxadiazole derivatives, such as compounds 4a, 4b, and 4c, exhibit excellent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values comparable to vancomycin[2]. Furthermore, some derivatives have demonstrated significant efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa[1][4].

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Oxazole Derivatives against Candida albicans (µg/mL)

Compound/DrugCandida albicans
Oxazole Derivative Series 1
Compound 1d14[1]
Compound 1e14[1]
Compound 6i14[1]
Compound 6j14[1]
Oxadiazole Derivative Series 4
LMM532[6]
LMM1132[6]
Oxadiazole Derivative Series 5
LMM68-32[7]
Azole Derivative Series 6
Compound 6r<1.0[8]
Reference Antifungal
Fluconazole0.25 - 1.52[6][9]

Several novel oxazole and related azole derivatives have shown promising activity against the opportunistic fungal pathogen Candida albicans. Notably, some compounds demonstrated MIC values in the low microgram per milliliter range, positioning them as potential candidates for further antifungal drug development[1][8].

Experimental Protocols

The antimicrobial activity data presented in this guide was primarily obtained using the following standardized methods:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Oxazole Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C C->D E Read Plates for Visible Growth D->E F Determine MIC E->F

Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of a microorganism to a specific antimicrobial agent.

  • Inoculum Preparation and Plating: A standardized suspension of the test microorganism is swabbed uniformly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the susceptible microorganism. The diameter of the resulting zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Potential Mechanism of Action: DNA Gyrase Inhibition

A promising avenue of investigation for the antibacterial action of some oxazole derivatives is the inhibition of DNA gyrase.[10] DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[11][12] By inhibiting this enzyme, the compounds can effectively halt these vital cellular processes, leading to bacterial cell death. This mechanism is also the target of the well-established fluoroquinolone class of antibiotics.[11]

The catalytic cycle of DNA gyrase involves several key steps that can be targeted by inhibitors. The enzyme binds to a segment of DNA (the G-segment), makes a transient double-strand break, and passes another segment of DNA (the T-segment) through the break before resealing it.[12][13] Inhibitors can interfere with various stages of this process, such as ATP binding, DNA cleavage, or DNA re-ligation.[14]

DNA_Gyrase_Inhibition cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition A Gyrase binds DNA (G-segment) B T-segment captured A->B C ATP Binding B->C D G-segment cleavage C->D E T-segment passage D->E F G-segment re-ligation E->F G ATP Hydrolysis & Product Release F->G G->A Inhibitor Oxazole Compound Inhibitor->D Stabilizes cleavage complex, prevents re-ligation

Inhibition of the DNA Gyrase Catalytic Cycle.

Conclusion

The exploration of novel oxazole compounds represents a significant step forward in the development of new antimicrobial therapies. The potent activity demonstrated by these derivatives against a range of bacterial and fungal pathogens, coupled with insights into their potential mechanisms of action, underscores their potential to address the growing challenge of antimicrobial resistance. Further research and clinical evaluation are warranted to fully realize the therapeutic promise of this exciting class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Oxazole Derivatives in Anticancer and Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The versatility of the oxazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This guide provides an objective comparison of the structure-activity relationships (SAR) of different series of oxazole derivatives, focusing on their anticancer and antibacterial potential. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Anticancer Activity of Oxazole Derivatives

The development of novel anticancer agents is a critical area of research, and oxazole derivatives have emerged as a promising class of compounds. Their mechanism of action often involves the inhibition of key cellular processes in cancer cells, such as proliferation and signaling pathways.

Comparison of 2,5-Disubstituted-1,3,4-Oxadiazole Analogs

A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The following table summarizes the growth inhibition percentage data for selected compounds at a single high dose (10⁻⁵ M).

Compound IDR GroupMean Growth Inhibition (%)Most Sensitive Cell Line(s)Growth Inhibition (%) in Most Sensitive Line(s)
1a -CH₂-S-CH₂-C₆H₅25.4--
1b -CH₂-S-CH₂-(p-Cl-C₆H₄)38.2--
1c -CH₂-S-CH₂-(p-F-C₆H₄)45.1--
1d -CH₂-S-CH₂-(p-CH₃-C₆H₄)33.7--
1e -CH₂-S-CH(CH₃)₂66.2HOP-92 (Non-Small Cell Lung)85
1f -CH₂-S-C(CH₃)₃46.6UO-31 (Renal)78

Structure-Activity Relationship (SAR) Insights:

From the data presented, a clear SAR can be deduced. The nature of the substituent at the 5-position of the oxadiazole ring significantly influences the anticancer activity.

  • Introduction of a bulky alkyl group, such as isobutyl (1e ), led to a notable increase in the mean growth inhibition compared to benzyl or substituted benzyl groups (1a-d ).

  • Compound 1e demonstrated the highest mean growth inhibition and showed significant activity against the HOP-92 non-small cell lung cancer cell line.

  • The presence of a tert-butyl group (1f ) also conferred moderate activity, particularly against the UO-31 renal cancer cell line.

Comparison of 2,4,5-Trisubstituted Oxazole Derivatives

Another study focused on the synthesis and anticancer evaluation of 2,4,5-trisubstituted oxazoles. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against selected human cancer cell lines.

Compound IDIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HeLa (Cervical)IC₅₀ (µM) vs. HepG2 (Liver)
2a C₆H₅CH₃H> 100> 100> 100
2b 4-OCH₃-C₆H₄CH₃H52.368.175.4
2c 4-Cl-C₆H₄CH₃H25.831.540.2
2d 4-OCH₃-C₆H₄C₂H₅F1.441.932.76
2e 4-OCH₃-C₆H₄C₂H₅Cl8.710.212.5

Structure-Activity Relationship (SAR) Insights: [1]

The SAR for this series highlights the importance of substitutions at all three positions of the oxazole ring:

  • An unsubstituted phenyl group at R¹ (2a ) resulted in a lack of activity.

  • The introduction of an electron-donating methoxy group at the para-position of the phenyl ring at R¹ (2b ) led to a slight increase in activity.

  • An electron-withdrawing chloro group at the same position (2c ) further enhanced the anticancer activity.

  • A significant leap in potency was observed with the introduction of an ethyl group at R² and a fluorine atom at R³ (2d ), resulting in low micromolar IC₅₀ values against all tested cell lines.[1]

  • Replacing the fluorine with a chlorine at R³ (2e ) led to a decrease in activity compared to 2d , suggesting that a smaller, more electronegative atom at this position is favorable for anticancer activity.

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add test compounds incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Solubilize formazan incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Workflow for the MTT Cell Viability Assay.

Antibacterial Activity of Oxazole Derivatives

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Oxazole derivatives have demonstrated significant potential in this area, with various analogs exhibiting potent activity against both Gram-positive and Gram-negative bacteria.

Comparison of 2-Amino-1,3,4-Oxadiazole-Oxazole Hybrids

A series of hybrid molecules combining the 1,3,4-oxadiazole and oxazole scaffolds were synthesized and evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) values against representative Gram-positive and Gram-negative bacteria are presented below.

Compound IDR GroupMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
3a H64128
3b 4-Cl-C₆H₄1632
3c 4-NO₂-C₆H₄816
3d 2,4-diCl-C₆H₄48
3e 4-F-C₆H₄3264
Ciprofloxacin(Control)0.50.25

Structure-Activity Relationship (SAR) Insights:

The antibacterial activity of this series is strongly influenced by the nature of the substituent on the phenyl ring.

  • The unsubstituted analog (3a ) showed weak activity.

  • The introduction of electron-withdrawing groups on the phenyl ring generally enhanced antibacterial activity.

  • A nitro group at the para-position (3c ) resulted in good activity against both bacterial strains.

  • The most potent compound in the series was the 2,4-dichloro-substituted derivative (3d ), exhibiting the lowest MIC values.

  • A fluoro-substituent at the para-position (3e ) was less effective than chloro or nitro substituents.

Experimental Protocols: Antibacterial Assays

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay prep_inoculum Prepare bacterial inoculum inoculate_plate Inoculate 96-well plate prep_inoculum->inoculate_plate serial_dilution Serial dilution of test compounds serial_dilution->inoculate_plate incubation Incubate 18-24h inoculate_plate->incubation read_mic Determine MIC incubation->read_mic

Workflow for the Broth Microdilution Assay.

Signaling Pathway Inhibition by Oxazole Derivatives

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention. Some oxazole and imidazole derivatives have been identified as inhibitors of p38 MAPK.

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2) p38_MAPK->Transcription_Factors Oxazole_Inhibitor Oxazole Derivative (Inhibitor) Oxazole_Inhibitor->p38_MAPK Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular_Response Transcription_Factors->Cellular_Response

Inhibition of the p38 MAPK Signaling Pathway by Oxazole Derivatives.

The diagram illustrates how cellular stress or inflammatory cytokines can activate a cascade of kinases (MAPKKK and MKK3/6), leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including other kinases like MK2 and various transcription factors, ultimately resulting in cellular responses such as inflammation and apoptosis. Certain oxazole derivatives can inhibit the activity of p38 MAPK, thereby blocking these downstream effects, which represents a potential therapeutic strategy for diseases driven by p38 MAPK dysregulation.

References

Comparing the reactivity of aromatic vs. aliphatic aldehydes in oxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of aldehyde is a critical factor in the efficiency of oxazole synthesis. This guide provides an objective comparison of the reactivity of aromatic and aliphatic aldehydes in this context, supported by experimental data and detailed protocols. Generally, aromatic aldehydes exhibit higher reactivity and yields in common oxazole syntheses, such as the van Leusen reaction, a trend that is particularly pronounced for aromatic aldehydes bearing electron-withdrawing groups.

Executive Summary

Data Presentation: Aromatic vs. Aliphatic Aldehydes in Oxazole Synthesis

The following table summarizes the yields of 5-substituted oxazoles synthesized from various aromatic aldehydes via a microwave-assisted van Leusen reaction. Notably, an attempt to synthesize the corresponding oxazole from an aliphatic aldehyde, butyraldehyde, under similar conditions was unsuccessful, highlighting the disparity in reactivity.

Aldehyde TypeAldehydeProductYield (%)
AromaticBenzaldehyde5-Phenyl Oxazole96%
Aromatic4-Methylbenzaldehyde5-(p-Tolyl) Oxazole94%
Aromatic4-Methoxybenzaldehyde5-(4-Methoxyphenyl) Oxazole96%
Aromatic4-Chlorobenzaldehyde5-(4-Chlorophenyl) Oxazole94%
Aromatic3-Bromobenzaldehyde5-(3-Bromophenyl) Oxazole94%
AliphaticButyraldehyde5-Propyl Oxazole0%

Experimental Protocols

The following are representative experimental protocols for the synthesis of oxazoles from aromatic and aliphatic aldehydes. The protocol for aromatic aldehydes is based on a successful microwave-assisted van Leusen synthesis. The protocol for aliphatic aldehydes is presented as a general method, though it should be noted that it often requires more forcing conditions or may not be successful.

Protocol 1: Microwave-Assisted Synthesis of 5-Aryl Oxazoles from Aromatic Aldehydes

This protocol is adapted from a demonstrated efficient synthesis of 5-substituted oxazoles.[1]

Materials:

  • Substituted aromatic aldehyde (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropanol (IPA)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (e.g., benzaldehyde, 1.18 mmol, 1.0 equiv), TosMIC (1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.

  • Add potassium phosphate (2.36 mmol, 2.0 equiv) to the flask.

  • Fit the flask with a reflux condenser and place it in a microwave reactor.

  • Irradiate the reaction mixture with stirring (800 rpm) at 65 °C and 350 W for 8 minutes.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can then be isolated and purified using standard techniques such as extraction and column chromatography.

Protocol 2: General Procedure for the Synthesis of 5-Alkyl Oxazoles from Aliphatic Aldehydes

This is a general procedure for the van Leusen oxazole synthesis which may be attempted with aliphatic aldehydes. Optimization of reaction time, temperature, and base may be required.

Materials:

  • Aliphatic aldehyde (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the aliphatic aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in methanol.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography.

Visualizing the Synthesis

To better understand the processes involved, the following diagrams illustrate the generalized reaction mechanism and a typical experimental workflow.

van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (Aromatic or Aliphatic) Adduct Aldehyde-TosMIC Adduct Aldehyde->Adduct TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base (e.g., K₂CO₃) Anion->Adduct Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of Toluenesulfinic Acid

A generalized mechanism for the van Leusen oxazole synthesis.

experimental_workflow A 1. Combine Aldehyde, TosMIC, and Solvent B 2. Add Base A->B C 3. Heat Reaction Mixture (Conventional or Microwave) B->C D 4. Monitor Reaction by TLC C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

A typical experimental workflow for oxazole synthesis.

Discussion

The higher reactivity of aromatic aldehydes in the van Leusen oxazole synthesis can be attributed to several factors. The electron-withdrawing or -donating nature of substituents on the aromatic ring can influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of the initial nucleophilic attack by the deprotonated TosMIC. Furthermore, the aromatic ring can stabilize the intermediates formed during the reaction sequence through resonance.[2][3]

In contrast, aliphatic aldehydes lack these electronic features. The electron-donating nature of alkyl groups can reduce the electrophilicity of the carbonyl carbon, making the initial addition step less favorable. This is consistent with the observation that the reaction with butyraldehyde failed to produce the desired oxazole under conditions that were successful for a variety of aromatic aldehydes.[1] While successful syntheses of oxazoles from aliphatic aldehydes have been reported, they often require different reaction conditions, such as the use of ionic liquids as solvents, which may facilitate the reaction through different mechanisms or by enhancing the reactivity of the substrates.[2][4]

Conclusion

References

A Comparative Guide to Theoretical vs. Experimental NMR Shifts for Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between theoretically calculated and experimentally determined ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for a series of substituted oxazoles. The aim is to offer a comprehensive resource for researchers utilizing NMR spectroscopy in the structural elucidation and characterization of oxazole-containing compounds, a motif prevalent in medicinal chemistry.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for a selection of substituted oxazoles, juxtaposed with the typical accuracy of theoretical predictions using the Gauge-Including Atomic Orbital (GIAO) method with Density Functional Theory (DFT).

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for Substituted Oxazoles.

CompoundSubstituent (R¹)Substituent (R²)PositionExperimental δ (ppm)Theoretical (GIAO-DFT) Deviation (ppm)
1 H4-PyridylH-28.02± 0.1 - 0.3
H-47.58± 0.1 - 0.3
Pyridyl-H7.52-7.54, 8.68-8.69± 0.1 - 0.3
2 H9H-Fluoren-2-ylH-27.91± 0.1 - 0.3
H-47.81± 0.1 - 0.3
Fluorenyl-H3.92, 7.30-7.41, 7.55, 7.66, 7.78± 0.1 - 0.3
3 HMethyl 2-methoxy-5-yl-benzoateH-27.91± 0.1 - 0.3
H-47.30± 0.1 - 0.3
Aromatic/Methyl-H3.93, 3.95, 7.05, 7.75, 8.09± 0.1 - 0.3

Experimental data for compounds 1, 2, and 3 were obtained in CDCl₃ at 400 MHz.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for Substituted Oxazoles.

CompoundSubstituent (R¹)Substituent (R²)PositionExperimental δ (ppm)Theoretical (GIAO-DFT) Deviation (ppm)
1 H4-PyridylC-2151.6± 1.0 - 5.0
C-4124.8± 1.0 - 5.0
C-5149.0± 1.0 - 5.0
Pyridyl-C118.1, 134.5, 150.5± 1.0 - 5.0
2 H9H-Fluoren-2-ylC-2152.0± 1.0 - 5.0
C-4123.3± 1.0 - 5.0
C-5150.2± 1.0 - 5.0
Fluorenyl-C29.7, 36.9, 120.1, 120.2, 120.9, 121.1, 125.1, 126.1, 126.9, 127.2, 140.9, 142.2, 143.4, 143.8± 1.0 - 5.0
3 HMethyl 2-methoxy-5-yl-benzoateC-2150.5± 1.0 - 5.0
C-4120.5± 1.0 - 5.0
C-5150.2± 1.0 - 5.0
Aromatic/Methyl-C52.2, 56.1, 112.5, 120.2, 120.7, 127.9, 129.3, 159.1, 166.0± 1.0 - 5.0

Experimental data for compounds 1, 2, and 3 were obtained in CDCl₃ at 100 MHz.

Experimental and Computational Protocols

A robust comparison between experimental and theoretical data necessitates a clear understanding of the methodologies employed in both realms.

Experimental Protocols

Synthesis of Substituted Oxazoles (Van Leusen Reaction):

A common and efficient method for the synthesis of 4,5-disubstituted oxazoles is the Van Leusen reaction. A typical protocol is as follows:

  • An aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq) are suspended in methanol (0.1 M).

  • The reaction mixture is stirred under an inert atmosphere, often at room temperature or with gentle heating, for a duration ranging from a few hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired substituted oxazole.

NMR Spectroscopic Analysis:

The acquisition of high-quality NMR spectra is crucial for accurate structural determination. A standard procedure includes:

  • A sample of the purified oxazole derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using appropriate software.

Computational Protocol for Theoretical NMR Shifts

The prediction of NMR chemical shifts is commonly performed using the GIAO method within the framework of DFT. A representative workflow is detailed below:

  • Molecular Modeling: The 3D structure of the substituted oxazole is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is subjected to geometry optimization to find its lowest energy conformation. This is frequently carried out using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method. A different functional and/or a larger basis set (e.g., B3LYP/6-311+G(2d,p)) may be employed for this step to improve accuracy.

  • Solvent Effects: To better mimic the experimental conditions, solvent effects can be included in the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Chemical Shift Calculation: The calculated isotropic shielding value (σ_iso) for each nucleus is converted to a chemical shift (δ) by referencing it to the calculated shielding of a reference standard, typically TMS, computed at the same level of theory: δ_calc = σ_TMS - σ_iso.

Workflow for Comparing Theoretical and Experimental NMR Shifts

The following diagram illustrates the logical workflow for a comprehensive comparison of theoretical and experimental NMR data for substituted oxazoles.

G cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis of Substituted Oxazole purification Purification (e.g., Chromatography) synthesis->purification nmr_acquisition NMR Data Acquisition (¹H and ¹³C) purification->nmr_acquisition exp_data Experimental Chemical Shifts (δ_exp) nmr_acquisition->exp_data comparison Comparative Analysis exp_data->comparison modeling Molecular Modeling (3D Structure) optimization Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) modeling->optimization shielding_calc NMR Shielding Calculation (GIAO-DFT) optimization->shielding_calc theo_data Theoretical Chemical Shifts (δ_theo) shielding_calc->theo_data theo_data->comparison conclusion Structural Elucidation/ Method Validation comparison->conclusion

Caption: Workflow for comparing experimental and theoretical NMR shifts.

Conclusion

The comparison of experimental and theoretical NMR chemical shifts serves as a powerful tool in the structural analysis of substituted oxazoles. While experimental data provides the ground truth, computational methods like GIAO-DFT offer a means to predict and corroborate these findings. The accuracy of theoretical predictions for ¹H NMR is generally high, with deviations typically within 0.3 ppm. For ¹³C NMR, the larger chemical shift range results in greater absolute deviations, usually within 1-5 ppm. By employing the detailed experimental and computational protocols outlined in this guide, researchers can confidently utilize both approaches to accelerate their research in drug discovery and materials science.

Safety Operating Guide

Safe Disposal of Oxazole-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Oxazole-4-carbaldehyde (CAS No. 118994-84-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures before handling this compound.

This compound is a chemical compound utilized in laboratory organic synthesis and pharmaceutical research and development.[1] Proper handling and disposal are crucial due to its potential health hazards. This compound is harmful if swallowed, can cause skin and serious eye irritation, and may cause an allergic skin reaction.[2][3]

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment to minimize exposure risks.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[3]

  • Skin Irritation (Category 2)[2]

  • Serious Eye Irritation (Category 2/2A)[2][3]

  • Skin Sensitization (Category 1)

  • Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation)[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or face shield.[4]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4]

  • Skin and Body Protection: Lab coat and appropriate protective clothing to prevent skin exposure.[4]

Quantitative Data Summary

PropertyValueSource
CAS Number118994-84-6
Molecular FormulaC4H3NO2
Molecular Weight97.07 g/mol [2]
Melting Point57-61 °C[1]
FormSolid[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. This procedure is designed to be a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous chemical waste.[5]

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[5] Incompatible materials can lead to dangerous reactions.

2. Waste Containerization:

  • Solid Waste:

    • Collect solid this compound waste and contaminated disposable materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

    • A high-density polyethylene (HDPE) container is generally suitable.[5]

    • Ensure the container is kept tightly closed when not in use.[4]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and labeled container.[5]

    • Ensure the container is compatible with the solvents used.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • List all components and their approximate concentrations.

    • Accumulation start date.

    • Applicable hazard warnings (e.g., "Irritant," "Sensitizer").

4. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.[4]

  • Keep the container away from incompatible materials such as strong acids and oxidizing agents.[4]

  • To maintain product quality and stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C).[1] While this is for the pure chemical, similar cool and dry conditions are advisable for waste storage.

5. Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Alert and Evacuate: Alert others in the immediate area and evacuate if necessary.[5]

  • Ventilate: Ensure the area is well-ventilated.[4][5]

  • Personal Protection: Wear the appropriate PPE as described above before attempting to clean the spill.

  • Containment: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust formation.[4][5] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly.[5]

  • Report: Report the spill to your EHS department.[5]

Caption: Logical workflow for the proper disposal and spill management of this compound.

References

Personal protective equipment for handling Oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Oxazole-4-carbaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, a potential skin sensitizer, and a cause of serious eye irritation.[1][2] Inhalation may also cause respiratory irritation.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1]
Skin SensitizationH317May cause an allergic skin reaction[2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety. The following equipment should be used at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. It is recommended to wear two pairs of gloves, especially when compounding, administering, or disposing of the substance.[3] Change gloves immediately if they are torn, punctured, or contaminated.

  • Eye and Face Protection: Tightly fitting safety goggles that meet EN 166 standards or a full-face shield must be worn to protect against splashes.[4]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or a higher-level respirator should be used to prevent inhalation of the solid powder, especially when handling larger quantities or when adequate ventilation is not available.

  • Skin and Body Protection: A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[3][5] All skin should be covered. Pant legs should be worn outside of footwear to prevent chemicals from entering.[6]

Operational and Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE Correctly gather_ppe->don_ppe prep_equipment Prepare Equipment & Spill Kit don_ppe->prep_equipment weigh Weigh Solid in Ventilated Area prep_equipment->weigh dissolve Dissolve/Use in Chemical Fume Hood weigh->dissolve decontaminate_surfaces Decontaminate Surfaces dissolve->decontaminate_surfaces decontaminate_equipment Clean Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Contaminated PPE & Waste doff_ppe->dispose_waste

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedure
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5] Ensure that an eyewash fountain and safety shower are readily accessible.[5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5] Do not breathe in dust or fumes.[5]

  • Weighing: As this compound is a solid, weighing should be conducted carefully to avoid generating dust.

  • Hand Hygiene: Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[5]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent contamination and ensure a safe laboratory environment.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • The recommended storage temperature is under an inert gas (like nitrogen or argon) at 2-8°C.[7]

  • Keep the compound away from incompatible substances and sources of ignition.[5]

Disposal Protocol
  • Containment: Prevent any spills from entering drains, waterways, or soil.[5]

  • Spill Cleanup: In case of a spill, prevent further leakage if it is safe to do so. Carefully sweep or vacuum the solid material, or absorb it with an inert material, and place it into a clearly labeled, sealed container for disposal.[5]

  • Waste Disposal: Dispose of unused material and contaminated items (e.g., gloves, wipes, disposable gowns) as hazardous chemical waste. All disposal methods must be in accordance with local, state, and federal regulations.[5]

  • Clothing: Contaminated clothing should be removed carefully and washed separately from other laundry before reuse.[6] If heavily contaminated, it should be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazole-4-carbaldehyde
Reactant of Route 2
Oxazole-4-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.